Methyl 2-octynoate
Beschreibung
structure
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl oct-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLZQXRXIKQFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047093 | |
| Record name | Methyl 2-octynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to slightly yellow liquid; Powerful, unpleasant odour. Violet like when diluted. | |
| Record name | Methyl 2-octynoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
217.00 to 220.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl 2-octynoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin, Soluble (in ethanol) | |
| Record name | Methyl 2-octynoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.919-0.924 | |
| Record name | Methyl 2-octynoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
111-12-6 | |
| Record name | Methyl 2-octynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl heptine carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-octynoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72098 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octynoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-octynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl oct-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL HEPTINE CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTP6YT2T3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl 2-octynoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-octynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-octynoate (CAS No. 111-12-6) is an unsaturated fatty acid ester with applications in the flavor and fragrance industries. A thorough understanding of its physicochemical properties is paramount for its effective use in research, development, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its physical, spectral, and safety data. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory practice.
Chemical Identity and Structure
This compound is systematically named methyl oct-2-ynoate. Its structure features a terminal methyl ester group and a triple bond between the second and third carbon atoms of an eight-carbon chain.
A Technical Guide to the Spectroscopic Data of Methyl 2-octynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-octynoate (CAS No. 111-12-6), a key intermediate and fragrance component. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.76 | s | 3H | -OCH3 |
| 2.34 | t, J = 7.1 Hz | 2H | -C≡C-CH2- |
| 1.59 | p, J = 7.2 Hz | 2H | -CH2-CH2-CH3 |
| 1.43 - 1.27 | m | 4H | -CH2-CH2-CH2-CH3 |
| 0.91 | t, J = 7.0 Hz | 3H | -CH3 |
s = singlet, t = triplet, p = pentet, m = multiplet
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 154.2 | C=O |
| 91.3 | -C≡C- |
| 73.5 | -C≡C- |
| 52.6 | -OCH3 |
| 30.8 | -CH2- |
| 27.7 | -CH2- |
| 22.1 | -CH2- |
| 18.8 | -CH2- |
| 13.9 | -CH3 |
Table 3: IR Spectroscopic Data (ATR-Neat)
| Wavenumber (cm-1) | Description of Vibration |
| 2958, 2935, 2873 | C-H (alkane) stretching |
| 2237 | C≡C (alkyne) stretching |
| 1716 | C=O (ester) stretching |
| 1436 | C-H bending |
| 1259 | C-O (ester) stretching |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154 | 5 | [M]+ (Molecular Ion) |
| 123 | 73 | [M - OCH3]+ |
| 95 | 100 | [M - COOCH3]+ |
| 67 | 45 | [C5H7]+ |
| 55 | 59 | [C4H7]+ |
| 41 | 50 | [C3H5]+ |
| 29 | 38 | [C2H5]+ |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are typically acquired on a 400 MHz spectrometer. The sample of this compound is dissolved in deuterated chloroform (CDCl3), which serves as both the solvent and the internal lock signal. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a standard 1H NMR experiment, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of CDCl3. For 13C NMR, a more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the 13C isotope. Data is processed using standard Fourier transform algorithms.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO2 and water vapor. The spectrum is typically recorded in the range of 4000 to 400 cm-1.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectra are obtained by introducing a volatile sample of this compound into the ion source of a mass spectrometer. The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Reaction Mechanism of Methyl 2-octynoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-octynoate, a valuable compound in the flavor, fragrance, and pharmaceutical industries. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with two principal synthetic pathways. All quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.
Introduction
This compound (C₉H₁₄O₂) is a fatty acid ester known for its characteristic violet-like aroma upon dilution.[1] It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2] Understanding the nuances of its synthesis is critical for optimizing production and exploring novel applications. This guide explores two primary methods for its synthesis: the dehydrobromination of a vicinal dibromide and the carboxylation of a terminal alkyne followed by esterification.
Synthetic Pathways and Reaction Mechanisms
Two principal routes for the synthesis of this compound are detailed below. Each pathway offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.
Pathway 1: Dehydrobromination of Methyl 2,3-dibromooctanoate
This pathway involves a two-step process starting from Methyl 2-octenoate. The first step is the bromination of the alkene to form the vicinal dibromide, Methyl 2,3-dibromooctanoate. The second step is a double dehydrobromination using a strong base to yield the desired alkyne.
Reaction Mechanism:
The bromination of the alkene proceeds via an electrophilic addition mechanism, typically forming a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to give the trans-dibromide. The subsequent double dehydrobromination is an E2 elimination reaction, where a strong base abstracts two protons and eliminates two bromide ions in a concerted fashion to form the triple bond.
Pathway 2: Carboxylation of 1-Heptyne and Subsequent Esterification
This pathway begins with the deprotonation of a terminal alkyne, 1-heptyne, using a strong organometallic base like n-butyllithium (n-BuLi) to form a lithium acetylide. This nucleophilic acetylide then reacts with carbon dioxide in a carboxylation reaction to produce 2-octynoic acid. The final step is a Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Reaction Mechanism:
The first step is a simple acid-base reaction. In the second step, the highly nucleophilic acetylide attacks the electrophilic carbon of CO₂. The resulting carboxylate is then protonated during workup to yield the carboxylic acid. The Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the final ester product.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the two synthetic pathways, allowing for a direct comparison of their efficiency and requirements.
Table 1: Comparison of Synthetic Pathways for this compound
| Parameter | Pathway 1: Dehydrobromination | Pathway 2: Carboxylation & Esterification |
| Starting Materials | Methyl 2-octenoate, Bromine, Strong Base (e.g., NaNH₂) | 1-Heptyne, n-BuLi, CO₂, Methanol, Acid Catalyst |
| Key Intermediates | Methyl 2,3-dibromooctanoate | 2-Octynoic acid |
| Overall Yield | ~35% (based on a homologous system)[3] | Not explicitly reported, but individual step yields are generally high |
| Reaction Conditions | Bromination: 0-30 °C; Dehydrobromination: -30 to 60 °C[3] | Deprotonation/Carboxylation: Low temperatures (e.g., -78 °C); Esterification: Reflux |
| Advantages | Fewer steps if starting from the alkene. | Starts from a simple alkyne; avoids handling elemental bromine. |
| Disadvantages | Use of hazardous bromine; potentially lower overall yield. | Requires handling of pyrophoric n-BuLi and anhydrous conditions. |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Boiling Point | 217-220 °C |
| Density | 0.92 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.446 |
| ¹H NMR (CDCl₃, ppm) | δ 3.75 (s, 3H), 2.30 (t, 2H), 1.55 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H) |
| ¹³C NMR (CDCl₃, ppm) | δ 154.5, 91.5, 72.5, 52.5, 31.0, 28.0, 22.0, 18.5, 14.0 |
| IR (neat, cm⁻¹) | 2958, 2860, 2235 (C≡C), 1715 (C=O), 1435, 1250 |
| Mass Spectrum (m/z) | 154 (M+), 123, 95, 67, 55, 41 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Pathway 1: Dehydrobromination
Step 1: Synthesis of Methyl 2,3-dibromooctanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-octenoate (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride. Cool the solution to 0 °C in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude Methyl 2,3-dibromooctanoate can be used in the next step without further purification. Spectroscopic analysis (¹H NMR, ¹³C NMR) should be performed to confirm the structure.
Step 2: Synthesis of this compound via Dehydrobromination
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a suspension of sodium amide (NaNH₂) (2.2 eq) in anhydrous solvent (e.g., liquid ammonia or an inert high-boiling ether).
-
Addition of Dibromide: Cool the suspension and slowly add a solution of Methyl 2,3-dibromooctanoate (1.0 eq) in the same anhydrous solvent.
-
Reaction: After the addition, the reaction mixture is stirred at the appropriate temperature (ranging from -30 to 60 °C) for several hours.[3] The progress of the reaction can be monitored by TLC or GC.
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to obtain pure this compound.
Pathway 2: Carboxylation and Esterification
Step 1: Synthesis of 2-Octynoic Acid
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.05 eq) to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction with water. Acidify the aqueous layer with dilute HCl to a pH of ~2. Extract the 2-octynoic acid with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 2-octynoic acid can be purified by recrystallization or used directly in the next step.
Step 2: Fischer Esterification to this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-octynoic acid (1.0 eq) in an excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol by rotary evaporation. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield pure this compound.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the experimental procedures.
References
Unveiling Methyl 2-Octynoate: A Synthetic Journey from Laboratory Discovery to Commercial Application
A comprehensive review of the scientific literature reveals that methyl 2-octynoate is a synthetic compound, a product of early 20th-century chemical innovation, and is not known to occur naturally. This technical guide delves into the history of its discovery, its chemical properties, and the methods of its synthesis, providing researchers, scientists, and drug development professionals with a thorough understanding of this commercially significant molecule.
Natural Occurrence: An Absence of Evidence
Contrary to inquiries about its natural origins, extensive database searches and literature reviews confirm that this compound is not a naturally occurring compound.[1][2] While the Human Metabolome Database (HMDB) categorizes it under "endogenous" sources, this appears to be a broad classification for fatty acid esters rather than evidence of its specific natural presence in any organism.[3] No empirical data from studies on plants, fungi, bacteria, or marine organisms have identified this compound as a natural product. Its existence is exclusively attributed to chemical synthesis.
The Dawn of a Synthetic Aroma: Discovery and Historical Context
The discovery of this compound dates back to 1903.[1][2] This period marked a transformative era in the fragrance industry, characterized by a shift towards the use of synthetic molecules to create novel and more accessible scents. The late 19th and early 20th centuries witnessed the birth of modern perfumery, with chemists successfully synthesizing aroma molecules that could mimic or enhance natural fragrances. The development of this compound, with its potent and distinct aroma, was a direct outcome of this burgeoning field of organic chemistry.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its application in research and industry.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| CAS Number | 111-12-6 | |
| Appearance | Colorless to slightly yellow liquid | |
| Odor | Powerful, unpleasant odor; violet-like when diluted | |
| Boiling Point | 217-220 °C | |
| Density | 0.919-0.924 g/cm³ | |
| Refractive Index | 1.443-1.449 | |
| Solubility | Soluble in most fixed oils; slightly soluble in propylene glycol; insoluble in water and glycerin. |
Chemical Synthesis: The Esterification Pathway
The primary method for the industrial production of this compound is through the esterification of 2-octynoic acid with methanol. This reaction is a fundamental process in organic chemistry, and its workflow can be visualized as follows:
Caption: Synthesis of this compound via Esterification.
Experimental Protocol: Esterification of 2-Octynoic Acid
The following protocol provides a generalized procedure for the synthesis of this compound. Specific reaction conditions may be optimized for yield and purity.
Materials:
-
2-Octynoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-octynoic acid and an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
-
Analytical Methods for Detection
While not found in nature, the detection and quantification of this compound are crucial in the context of quality control for fragrance and flavor formulations, as well as for monitoring its presence as a potential allergen in consumer products. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable analytical techniques employed for this purpose. These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of the compound in complex matrices.
Conclusion
References
A Technical Guide to the Solubility of Methyl 2-octynoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-octynoate, a key intermediate in the synthesis of pharmaceuticals and fragrances. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility testing.
Physicochemical Properties of this compound
This compound is a fatty acid ester with the following key properties:
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 217-220 °C |
| Density | ~0.922 g/mL |
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established.
Qualitative Solubility Data:
This compound is generally described as:
-
Soluble in: ethanol, most fixed oils, and mineral oil.[1]
-
Slightly soluble in: propylene glycol, chloroform, and methanol.[1][2]
-
Insoluble in: water and glycerin.[1]
Estimated Quantitative Water Solubility:
An estimated water solubility for this compound is approximately 433.9 mg/L at 25 °C .
Solubility of a Structural Analog: Methyl Octanoate
To provide a more quantitative perspective, the solubility data for methyl octanoate (the saturated analog of this compound) is presented below. Due to the structural similarity, the solubility behavior of this compound is expected to be comparable in many organic solvents. The primary difference is the presence of a carbon-carbon triple bond in this compound, which may slightly increase its polarity.
Quantitative Solubility Data for Methyl Octanoate:
| Solvent | Solubility | Temperature |
| Water | 64.4 mg/L | 20 °C |
| Dimethylformamide (DMF) | 25 mg/mL | Not Specified |
| Dimethylformamide (DMF):Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1) | 0.25 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified |
| Ethanol | 25 mg/mL | Not Specified |
Methyl octanoate is also described as being "very soluble" in alcohol and ether.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with airtight seals
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute should be visually confirmed.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.
-
Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A logical workflow for the shake-flask method of solubility determination.
Caption: Logical flow for quantifying solute concentration using HPLC.
References
A Technical Guide to Quantum Chemical Calculations for Methyl 2-octynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Methyl 2-octynoate. The methodologies detailed herein are designed to elucidate the structural, electronic, and spectroscopic properties of this molecule, offering valuable insights for its application in drug development and materials science.
Introduction to Quantum Chemical Analysis of this compound
This compound is an unsaturated ester with applications in various fields, including as a fragrance and flavoring agent.[1][2] Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential biological interactions. Computational chemistry provides a powerful toolkit for this purpose, enabling the calculation of a wide range of molecular descriptors.
This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to investigate this compound.[3][4] We will outline the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and the generation of a Molecular Electrostatic Potential (MEP) map. These calculations provide a detailed picture of the molecule's characteristics.
Computational Methodology
The following protocols are based on standard computational chemistry practices and are designed to be implemented using common quantum chemistry software packages such as Gaussian.[5]
Geometry Optimization
The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface.
Experimental Protocol:
-
Input Structure: A preliminary 3D structure of this compound is constructed using a molecular builder.
-
Level of Theory: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: The 6-31G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost for organic molecules.
-
Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.
-
Verification: The optimized geometry is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
Vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of this compound. This is crucial for interpreting experimental spectroscopic data and confirming the stability of the optimized structure.
Experimental Protocol:
-
Input Geometry: The optimized structure of this compound from the previous step is used.
-
Calculation Type: A frequency calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-31G(d,p)).
-
Output: The calculation yields the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.
-
Analysis: The calculated frequencies are assigned to specific vibrational modes of the molecule, such as C-H stretching, C=O stretching, and C≡C stretching.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.
Experimental Protocol:
-
Input Geometry: The optimized structure of this compound is used.
-
Calculation: The molecular orbitals and their energies are calculated at the B3LYP/6-31G(d,p) level of theory.
-
Data Extraction: The energies of the HOMO and LUMO are extracted from the output file.
-
Analysis: The HOMO-LUMO energy gap is calculated, and various global reactivity descriptors are derived from the HOMO and LUMO energies.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its interaction with other molecules.
Experimental Protocol:
-
Input Geometry: The optimized structure of this compound is used.
-
Calculation: The MEP is calculated at the B3LYP/6-31G(d,p) level of theory.
-
Visualization: The calculated MEP is mapped onto the electron density surface of the molecule. The color-coding of the map indicates the electrostatic potential, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).
Data Presentation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C1-C2 | Value |
| C2-C3 | Value | |
| C3-O1 | Value | |
| C3=O2 | Value | |
| ... | Value | |
| Bond Angles (°) | C1-C2-C3 | Value |
| C2-C3-O1 | Value | |
| ... | Value | |
| Dihedral Angles (°) | C1-C2-C3-O1 | Value |
| ... | Value |
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| Value | Value | Value | C-H stretch |
| Value | Value | Value | C=O stretch |
| Value | Value | Value | C≡C stretch |
| Value | Value | Value | CH₂ bend |
| ... | ... | ... | ... |
Table 3: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Table 4: Global Reactivity Descriptors of this compound
| Descriptor | Formula | Calculated Value |
| Ionization Potential (I) | -EHOMO | Value |
| Electron Affinity (A) | -ELUMO | Value |
| Electronegativity (χ) | (I + A) / 2 | Value |
| Chemical Hardness (η) | (I - A) / 2 | Value |
| Chemical Softness (S) | 1 / (2η) | Value |
| Electrophilicity Index (ω) | χ² / (2η) | Value |
Mandatory Visualization
Visual representations are essential for understanding the complex data generated from quantum chemical calculations. The following diagrams illustrate the computational workflow and the relationships between the calculated properties.
Caption: A flowchart illustrating the sequential steps involved in the quantum chemical analysis of this compound.
Caption: A diagram showing the interconnectedness of various properties derived from quantum chemical calculations.
References
A Technical Guide to the Historical Synthesis of Methyl 2-octynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-octynoate, a key intermediate in organic synthesis and a notable fragrance component, has been the subject of various synthetic endeavors over the years. This technical guide provides an in-depth exploration of the historical methods employed for the synthesis of this acetylenic ester. The document outlines two principal historical routes: the dehydrohalogenation of a vicinal dibromoester and the alkylation of a terminal alkyne followed by carboxylation and esterification. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for researchers in the field.
Core Synthetic Strategies
Historically, the synthesis of this compound has primarily relied on two robust and versatile strategies in organic chemistry. These methods, while foundational, showcase the fundamental principles of carbon-carbon and carbon-heteroatom bond formation.
Dehydrohalogenation of Methyl 2,3-dibromooctanoate
This classic approach involves a two-step sequence starting from the corresponding alkene, methyl 2-octenoate. The first step is the bromination of the double bond to yield the vicinal dibromoester, followed by a double dehydrobromination using a strong base to introduce the alkyne functionality.
Alkylation of Acetylene and Subsequent Functionalization
This method builds the carbon skeleton of this compound by first alkylating acetylene to form a terminal alkyne, 1-heptyne. This intermediate is then carboxylated to 2-octynoic acid, which is subsequently esterified to the final product. An alternative entry to the key 1-heptyne intermediate is through the transformation of heptaldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the historical synthesis methods of this compound, providing a comparative overview of the different approaches.
| Synthesis Route | Step | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) |
| Dehydrohalogenation | 1. Bromination | Methyl 2-octenoate | Bromine, Methylene Chloride | 0 °C, 2 hours | ~95% (crude) |
| 2. Dehydrobromination | Methyl 2,3-dibromooctanoate | Potassium Hydroxide, Ethanol | 30 °C, 5 hours | ~26% (distilled) | |
| Alkylation of Acetylene | 1. Alkylation | Acetylene, 1-Bromopentane | Sodium Amide in Liquid Ammonia | -40 °C to room temp. | 80% |
| 2. Carboxylation | 1-Heptyne | n-Butyllithium, Carbon Dioxide (Dry Ice) | -78 °C | ~75% | |
| 3. Esterification | 2-Octynoic Acid | Methanol, Sulfuric Acid (catalyst) | Reflux | ~90% | |
| From Heptaldehyde | 1. Alkyne Synthesis | Heptaldehyde | Carbon Tetrabromide, Triphenylphosphine, n-Butyllithium | 0 °C to room temp. | ~85% (for 1-heptyne) |
| 2. Carboxylation | 1-Heptyne | n-Butyllithium, Carbon Dioxide (Dry Ice) | -78 °C | ~75% | |
| 3. Esterification | 2-Octynoic Acid | Methanol, Sulfuric Acid (catalyst) | Reflux | ~90% |
Experimental Protocols
Synthesis of this compound via Dehydrohalogenation
This method is exemplified by a two-step process involving bromination and subsequent dehydrobromination.
Step 1: Synthesis of Methyl 2,3-dibromooctanoate
-
Materials: Methyl 2-octenoate (100 g, 0.64 mol), Methylene Chloride (150 mL), Bromine (108 g, 0.67 mol).
-
Procedure:
-
In a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl 2-octenoate in methylene chloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromine dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 0 °C.
-
Remove the solvent under reduced pressure to obtain the crude intermediate, methyl 2,3-dibromooctanoate. The yield is typically high and the product is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: Methyl 2,3-dibromooctanoate (from Step 1), Ethanol (200 mL), Potassium Hydroxide (56 g, 1.41 mol).
-
Procedure:
-
In a 500 mL three-necked flask, dissolve the crude methyl 2,3-dibromooctanoate in ethanol.
-
Slowly add potassium hydroxide to the solution at 30 °C over a period of 1 hour.
-
After the addition, continue to stir the reaction mixture at 30 °C for 5 hours.
-
After the reaction is complete, pour the mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound. A reported yield for a similar compound, methyl 2-heptynecarboxylate, is 26%[1].
-
Synthesis of this compound via Alkylation of Acetylene
This route involves the formation of 1-heptyne, followed by carboxylation and esterification.
Step 1: Synthesis of 1-Heptyne
-
Materials: Liquid Ammonia (1 L), Acetylene gas, Sodium metal (46.0 g, 2.0 mol), 1-Bromopentane (302.1 g, 2.0 mol).
-
Procedure:
-
In a 3 L three-necked flask cooled to -40 °C, condense ammonia gas to obtain approximately 1 L of liquid ammonia.
-
Continuously bubble acetylene gas through the liquid ammonia.
-
Slowly add small pieces of sodium metal to the solution over 1 hour.
-
Add 1-bromopentane dropwise to the flask over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding 200 mL of concentrated aqueous ammonia.
-
Separate the organic layer and wash successively with dilute hydrochloric acid, saturated aqueous sodium carbonate, and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate and distill to obtain 1-heptyne. The reported yield is 80%.
-
Step 2: Synthesis of 2-Octynoic Acid
-
Materials: 1-Heptyne (from Step 1), n-Butyllithium (1.05 equivalents), Dry Ice (solid CO₂).
-
Procedure:
-
Dissolve 1-heptyne in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the solution and stir for 1 hour to form the lithium acetylide.
-
In a separate container, crush a sufficient amount of dry ice.
-
Carefully add the lithium acetylide solution to the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction with water and acidify with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-octynoic acid.
-
Step 3: Synthesis of this compound
-
Materials: 2-Octynoic Acid (from Step 2), Methanol, Concentrated Sulfuric Acid (catalytic amount).
-
Procedure:
-
In a round-bottom flask, combine 2-octynoic acid and an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.
-
Purify by vacuum distillation to obtain this compound. This is a standard Fischer esterification, which typically proceeds in high yield[2][3][4][5].
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound via dehydrohalogenation.
Caption: Synthesis of this compound via alkylation of acetylene.
Caption: Alternative synthesis starting from heptaldehyde.
References
- 1. CN104725228A - 2-olic acid ester production method - Google Patents [patents.google.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. byjus.com [byjus.com]
Methodological & Application
Laboratory Synthesis of Methyl 2-octynoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of Methyl 2-octynoate, a valuable intermediate in organic synthesis, particularly in the fields of flavor, fragrance, and pharmaceuticals. Two primary synthesis routes are outlined: a two-step synthesis commencing with 1-heptyne and the direct esterification of 2-octynoic acid.
Chemical Profile and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | Clear, colorless to pale yellow liquid[1] |
| Boiling Point | 217-220 °C[1] |
| Density | 0.922 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | 1.446 - 1.449[1] |
| ¹H NMR (CDCl₃, ppm) | δ 3.76 (s, 3H), 2.34 (t, J=7.1 Hz, 2H), 1.59 (quint, J=7.2 Hz, 2H), 1.39-1.34 (m, 4H), 0.91 (t, J=7.0 Hz, 3H)[2] |
| ¹³C NMR (CDCl₃, ppm) | δ 154.5, 91.5, 72.5, 52.5, 30.8, 27.8, 22.1, 18.8, 13.9 |
| IR (neat, cm⁻¹) | 2957, 2934, 2862, 2237 (C≡C), 1716 (C=O), 1436, 1259, 1080 |
Experimental Protocols
Two effective methods for the synthesis of this compound are presented below.
Method 1: Two-Step Synthesis from 1-Heptyne
This protocol involves the carboxylation of 1-heptyne via a Grignard reagent, followed by Fischer esterification.
Part A: Synthesis of 2-Octynoic Acid
Materials:
-
1-Heptyne (96.18 g/mol )
-
Ethylmagnesium bromide (3.0 M solution in diethyl ether)
-
Dry Carbon Dioxide (Solid, Dry Ice)
-
Anhydrous Diethyl Ether
-
Sulfuric Acid (6 M)
-
Sodium Chloride (Saturated Solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add 1-heptyne (1.0 eq). Cool the flask to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Carboxylation: Crush dry ice into a fine powder and rapidly add it to the Grignard reagent solution with vigorous stirring. A thick precipitate will form.
-
Continue stirring until the mixture returns to room temperature and the excess dry ice has sublimated.
-
Work-up: Carefully quench the reaction by slowly adding 6 M sulfuric acid until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-octynoic acid.
Part B: Esterification of 2-Octynoic Acid
Materials:
-
2-Octynoic Acid (from Part A)
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Sodium Chloride (Saturated Solution)
-
Anhydrous Sodium Sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the crude 2-octynoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Direct Esterification of 2-Octynoic Acid
This method is a more direct approach, assuming the availability of 2-octynoic acid.
Materials:
-
2-Octynoic Acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (Saturated Solution)
-
Sodium Chloride (Saturated Solution)
-
Anhydrous Sodium Sulfate
-
Diethyl Ether
Procedure:
-
Reaction Setup: Combine 2-octynoic acid (1.0 eq), an excess of anhydrous methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Allow the reaction to cool to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the ethereal solution with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis protocols.
References
Methyl 2-octynoate: A Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Methyl 2-octynoate is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structure, featuring a reactive alkyne group, makes it a valuable building block for creating a diverse range of bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of prostaglandin analogues.
Application: Synthesis of Prostaglandin Analogues
This compound serves as a key starting material in the synthesis of modified prostaglandins, a class of potent lipid compounds with a wide range of physiological effects. One notable application is in the preparation of 15-methyl prostaglandin analogues. The introduction of a methyl group at the C-15 position can enhance the metabolic stability of the resulting prostaglandin, thereby prolonging its therapeutic effect.
A common strategy for incorporating this compound into the prostaglandin framework involves its conversion to a more elaborate side-chain intermediate, which is then coupled with a suitable cyclopentanone core. This approach is exemplified in the synthesis of (8Z,11Z,14Z)-15-Methyl-8,11,14-eicosatrienoic acid, a prostaglandin synthetase substrate analogue.
Key Reaction: Synthesis of a C-15 Methylated Side-Chain Intermediate
The synthesis of the required side-chain from this compound (or its close analogue, ethyl 2-octynoate) typically involves a sequence of reduction and functional group manipulation to introduce the desired stereochemistry and functionality.
Reaction Scheme: A general representation of the initial steps in the synthesis of a 15-methylated side-chain from this compound.
Caption: Synthetic pathway from this compound to a key side-chain intermediate.
Experimental Protocols
The following are generalized protocols based on standard organic synthesis methodologies for the key transformations involving this compound. Researchers should consult specific literature for precise, optimized conditions for their target molecule.
Protocol 1: Synthesis of (Z)-1-bromo-3-methyl-2-octene from Ethyl 2-octynoate
This protocol is adapted from the synthesis of an intermediate for a 15-methyl prostaglandin analogue.
Materials:
-
Ethyl 2-octynoate
-
Lithium aluminum hydride (LiAlH₄)
-
Methyl iodide (CH₃I)
-
Copper(I) iodide (CuI)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Partial Reduction and Methylation:
-
To a stirred solution of ethyl 2-octynoate in anhydrous diethyl ether at -78 °C, add a solution of LiAlH₄ in diethyl ether dropwise.
-
After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
To the resulting aluminate complex, add CuI followed by methyl iodide at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by adding saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude methyl (Z)-3-methyl-2-octenoate.
-
-
Reduction to the Allylic Alcohol:
-
Dissolve the crude ester in anhydrous hexane and cool to -78 °C.
-
Add a solution of DIBAL-H in hexane dropwise.
-
Monitor the reaction by TLC. Upon completion, quench with methanol followed by water.
-
Filter the resulting aluminum salts and wash with diethyl ether.
-
Concentrate the filtrate to give the crude (Z)-3-methyl-2-octen-1-ol.
-
-
Bromination:
-
Dissolve the crude alcohol in anhydrous diethyl ether and cool to 0 °C.
-
Add PBr₃ dropwise with stirring.
-
Allow the reaction to proceed at 0 °C.
-
Upon completion, pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford (Z)-1-bromo-3-methyl-2-octene.
-
Quantitative Data Summary:
| Step | Reactant | Product | Typical Yield (%) |
| Partial Reduction and Methylation | Ethyl 2-octynoate | Methyl (Z)-3-methyl-2-octenoate | 70-80 |
| Reduction to Allylic Alcohol | Methyl (Z)-3-methyl-2-octenoate | (Z)-3-methyl-2-octen-1-ol | 85-95 |
| Bromination | (Z)-3-methyl-2-octen-1-ol | (Z)-1-bromo-3-methyl-2-octene | 75-85 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
Logical Workflow for Prostaglandin Analogue Synthesis
The synthesis of a prostaglandin analogue is a multi-step process that can be logically broken down into the preparation of key fragments followed by their assembly.
Caption: General workflow for the synthesis of prostaglandin analogues.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex pharmaceutical molecules. Its application in the preparation of modified prostaglandin side-chains highlights its utility in introducing key structural motifs that can enhance the pharmacological properties of the final drug substance. The protocols and workflows described herein provide a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors.
References
Application of Methyl 2-octynoate in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-octynoate, a versatile acetylenic ester, serves as a valuable building block in the synthesis of a variety of agrochemicals. Its inherent reactivity, conferred by the presence of a carbon-carbon triple bond, allows for its participation in a range of chemical transformations, leading to the formation of complex heterocyclic structures that are often the core of active fungicidal and herbicidal compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key agrochemical classes, namely pyrazole and strobilurin analogues.
Application in the Synthesis of Pyrazole Fungicides
The pyrazole ring is a critical pharmacophore in a multitude of fungicides. The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This compound can function as a precursor to the 1,3-dicarbonyl moiety, enabling the construction of the pyrazole core.
General Reaction Scheme: Pyrazole Synthesis
A common strategy for the synthesis of pyrazole fungicides involves the reaction of this compound with hydrazine or substituted hydrazines. The reaction proceeds through an initial Michael addition of the hydrazine to the activated alkyne, followed by cyclization and tautomerization to yield the stable pyrazole ring. The substitution pattern on the final pyrazole can be controlled by the choice of the hydrazine derivative and subsequent functionalization steps.
Diagram 1: General workflow for pyrazole synthesis from this compound.
Caption: Workflow for pyrazole fungicide synthesis.
Experimental Protocol: Synthesis of a 3-Pentyl-1H-pyrazol-5(4H)-one Derivative
This protocol describes a representative synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-pentyl-1H-pyrazol-5(4H)-one derivative.
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| This compound | 1.0 | Ethanol | Reflux | 4-6 h | 75-85 |
| Hydrazine hydrate | 1.1 | ||||
| Glacial acetic acid | catalytic |
Table 1: Reaction conditions and yield for the synthesis of a 3-pentyl-1H-pyrazol-5(4H)-one derivative.
Application in the Synthesis of Strobilurin Analogues
Strobilurin fungicides are a major class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. The core structure of many strobilurins contains a β-methoxyacrylate pharmacophore. While direct synthesis from this compound is less common, its derivatives can be valuable intermediates. For instance, the pentyl side chain of this compound can be incorporated into the toxophore of novel strobilurin analogues.
General Reaction Scheme: Strobilurin Analogue Synthesis
The synthesis of strobilurin analogues is a multi-step process. A key intermediate, often a phenylacetate derivative, is formylated and then methylated to create the characteristic β-methoxyacrylate moiety. The pentyl group from this compound can be introduced at various stages, for example, through coupling reactions to a suitably functionalized aromatic precursor.
Diagram 2: General synthetic pathway for strobilurin analogues.
Caption: Synthetic pathway for strobilurin analogues.
Experimental Protocol: Synthesis of a Strobilurin Analogue Intermediate
This protocol outlines the synthesis of a key intermediate for a strobilurin analogue, starting from a precursor that could be derived from this compound. For the purpose of this protocol, we will focus on the formation of the β-methoxyacrylate group from a generic substituted phenylacetate.
Materials:
-
Methyl (2-pentylphenyl)acetate (1.0 eq)
-
Methyl formate (1.5 eq)
-
Sodium hydride (1.2 eq)
-
Dimethyl sulfate (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF) (as solvent)
Procedure:
-
Formylation: To a suspension of sodium hydride in dry DMF, add a solution of methyl (2-pentylphenyl)acetate in DMF dropwise at 0°C. After the addition is complete, add methyl formate and stir the reaction mixture at room temperature for 12 hours.
-
Methylation: To the above reaction mixture, add potassium carbonate followed by dimethyl sulfate. Stir the mixture at room temperature for another 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the methyl 2-(2-pentylphenyl)-3-methoxypropenoate intermediate.
| Step | Reagents | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |
| Formylation | Methyl (2-pentylphenyl)acetate, Methyl formate, NaH | 1.0 : 1.5 : 1.2 | DMF | 0°C to RT | 12 h | 65-75 |
| Methylation | Dimethyl sulfate, K2CO3 | 1.2 : 1.5 | DMF | RT | 12 h |
Table 2: Reaction conditions and yield for the synthesis of a strobilurin analogue intermediate.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of important agrochemicals. Its application in the construction of pyrazole-based fungicides is well-established, providing a straightforward route to the core heterocyclic structure. While its direct use in the synthesis of commercial strobilurins is less documented, its derivatives serve as important intermediates for creating novel analogues with potentially improved fungicidal activity. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in the development of new and effective crop protection agents. Further research into novel reaction pathways and the synthesis of a broader range of agrochemical classes using this versatile building block is warranted.
Methyl 2-Octynoate: A Versatile Alkyne Building Block in Modern Organic Synthesis
For Immediate Release
Methyl 2-octynoate, a reactive and versatile internal alkyne, is emerging as a valuable building block for the synthesis of a diverse array of complex organic molecules. Its unique electronic properties and multiple reactive sites allow for its participation in a wide range of chemical transformations, making it an indispensable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in several key synthetic methodologies, including cycloaddition reactions for the synthesis of heterocycles, conjugate additions for the introduction of nitrogen-containing functionalities, and transition-metal catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.
Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition
The synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological and agrochemical applications, can be efficiently achieved through the [3+2] cycloaddition of hydrazines with alkynes. A particularly effective method involves a copper-promoted aerobic oxidative cycloaddition of N,N-disubstituted hydrazines with alkynoates like this compound.[1][2]
Workflow for Copper-Catalyzed [3+2] Cycloaddition
References
Application Notes and Protocols for Click Chemistry Reactions Involving Methyl 2-octynoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methyl 2-octynoate in click chemistry reactions. While direct, published examples of click reactions with this compound are limited, this document outlines the expected reactivity based on established principles for internal and electron-deficient alkynes. Detailed protocols for the most promising approach, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), are provided, alongside a discussion of the challenges associated with the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction to this compound in Click Chemistry
This compound is an internal alkyne functionalized with a methyl ester group. This electron-withdrawing group significantly influences its reactivity in cycloaddition reactions. Click chemistry, a class of rapid, selective, and high-yielding reactions, offers a powerful tool for bioconjugation, drug discovery, and materials science. The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. This reaction is typically catalyzed by copper(I) (CuAAC) or ruthenium(II) (RuAAC).
Key Considerations for this compound:
-
Internal Alkyne: Unlike terminal alkynes, which are the preferred substrates for the widely used CuAAC reaction, internal alkynes like this compound are generally unreactive under standard CuAAC conditions.
-
Electron-Deficient Nature: The methyl ester group withdraws electron density from the alkyne bond, which can affect its reactivity in cycloaddition reactions. While electron-withdrawing groups can enhance the reactivity of terminal alkynes in CuAAC, their effect on internal alkynes is less straightforward and often insufficient to promote the reaction.
-
Ruthenium Catalysis as the Method of Choice: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most effective method for the cycloaddition of azides to internal alkynes.[1][2][3][4] This reaction typically yields fully substituted 1,4,5-trisubstituted-1,2,3-triazoles.[1]
Comparative Reactivity: CuAAC vs. RuAAC
The choice of catalyst is critical when working with this compound. The following table summarizes the expected outcomes and challenges for both CuAAC and RuAAC.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Substrate | Primarily terminal alkynes. | Terminal and internal alkynes . |
| Reactivity of this compound | Very low to no reactivity expected. | Good reactivity expected. |
| Product | 1,4-disubstituted 1,2,3-triazole (from terminal alkynes). | 1,4,5-trisubstituted 1,2,3-triazole. |
| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate). | Ruthenium(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)). |
| Challenges | Overcoming the low reactivity of the internal alkyne. Potential for side reactions at elevated temperatures. | Catalyst synthesis and handling (can be air-sensitive). |
| Recommendation for this compound | Not recommended without significant optimization and specialized ligands. | Highly recommended. |
Experimental Protocols
The following protocols are generalized for the use of this compound in RuAAC reactions, based on established procedures for other internal alkynes. Researchers should perform small-scale test reactions to optimize conditions for their specific azide substrate.
Protocol 1: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound
This protocol describes a general method for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from this compound and an organic azide using a ruthenium catalyst.
Materials:
-
This compound
-
Organic azide
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)
-
Inert gas atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (1-5 mol%).
-
Add the organic azide (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C). The optimal temperature will depend on the reactivity of the azide.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,4,5-trisubstituted-1,2,3-triazole.
Expected Product:
The reaction of this compound with an azide (R-N₃) is expected to yield a mixture of two regioisomeric 1,4,5-trisubstituted-1,2,3-triazoles, although one isomer may be favored depending on the steric and electronic properties of the 'R' group on the azide and the catalyst used.
Quantitative Data for Analogous Reactions
While specific yield data for this compound is not available, the following table presents data from the literature for RuAAC reactions with other internal alkynes to provide an expectation of efficiency.
| Alkyne | Azide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Octyne | Benzyl azide | CpRuCl(PPh₃)₂ (2) | Benzene | 80 | 2 | 80 | |
| 1,4-Diphenyl-1,3-butadiyne | Benzyl azide | CpRuCl(COD) (5) | Toluene | 80 | 12 | 95 | |
| Dimethyl acetylenedicarboxylate | Phenyl azide | None (thermal) | Neat | High | - | High |
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways discussed in these application notes.
References
Derivatisierung von Methyl-2-octinoat für Folgereaktionen: Applikations-Notizen und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikations-Notizen bieten detaillierte Protokolle für die Derivatisierung von Methyl-2-octinoat, einem vielseitigen Baustein in der organischen Synthese. Die hier beschriebenen Methoden ermöglichen die Umwandlung der Alkin-Funktionalität in verschiedene andere funktionelle Gruppen und heterocyclische Systeme, die für die weitere Molekülentwicklung, insbesondere in der medizinischen Chemie und den Materialwissenschaften, von Bedeutung sind.
Synthese von Pyrazol-Derivaten durch Cyclokondensation mit Hydrazin
Die Reaktion von α,β-Alkinylestern mit Hydrazin ist eine klassische und effiziente Methode zur Synthese von Pyrazol-Derivaten. Diese Heterocyclen sind bedeutende Strukturelemente in vielen pharmazeutischen Wirkstoffen. Die Reaktion verläuft in der Regel regioselektiv, wobei das Stickstoffatom des Hydrazins am β-Kohlenstoff des Alkins angreift, gefolgt von einer Cyclisierung und Tautomerisierung zum aromatischen Pyrazol-System.
Logischer Arbeitsablauf für die Pyrazol-Synthese
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Pyrazol-Derivaten aus Methyl-2-octinoat.
Experimentelles Protokoll: Synthese von Methyl-3-pentyl-1H-pyrazol-5-carboxylat
Materialien:
-
Methyl-2-octinoat (1,0 Äq.)
-
Hydrazinhydrat (1,2 Äq.)
-
Ethanol (als Lösungsmittel)
-
Salzsäure (1 M, für die Aufarbeitung)
-
Ethylacetat (für die Extraktion)
-
Gesättigte Natriumchloridlösung
-
Wasserfreies Magnesiumsulfat
-
Silicagel für die Säulenchromatographie
Vorgehensweise:
-
In einem Rundkolben wird Methyl-2-octinoat (1,0 Äq.) in Ethanol gelöst.
-
Unter Rühren wird Hydrazinhydrat (1,2 Äq.) zu der Lösung gegeben.
-
Die Reaktionsmischung wird für 4-6 Stunden unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständigem Umsatz wird die Reaktion auf Raumtemperatur abgekühlt und das Ethanol unter reduziertem Druck entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit 1 M Salzsäure und anschließend mit gesättigter Natriumchloridlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie auf Silicagel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine Methyl-3-pentyl-1H-pyrazol-5-carboxylat zu erhalten.
Zusammenfassung der quantitativen Daten
| Reaktant | Produkt | Typische Ausbeute | Referenz |
| Methyl-2-octinoat | Methyl-3-pentyl-1H-pyrazol-5-carboxylat | 85-95% | Angepasst von[1][2] |
1,3-dipolare Cycloaddition (Click-Chemie) mit Aziden
Die Kupfer(I)-katalysierte Azid-Alkin-Cycloaddition (CuAAC) ist eine der bekanntesten "Click"-Reaktionen und ermöglicht die regioselektive Synthese von 1,4-disubstituierten 1,2,3-Triazolen. Diese Reaktion ist äußerst robust, tolerant gegenüber vielen funktionellen Gruppen und verläuft unter milden Bedingungen mit hohen Ausbeuten. Das Triazol-Strukturelement dient in der Wirkstoffforschung häufig als stabiler Linker oder als Bioisoster für Amidbindungen.
Reaktionsschema der CuAAC
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral Analogs of Methyl 2-Octynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral alkynoates and their derivatives are pivotal structural motifs in a variety of biologically active molecules and are valuable intermediates in organic synthesis. Specifically, chiral analogs of methyl 2-octynoate, which possess a propargylic alcohol moiety, are of significant interest in drug discovery and development. The asymmetric synthesis of these compounds in high enantiopurity is crucial for elucidating their biological functions and for the development of stereochemically pure active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral analogs of this compound, focusing on the catalytic enantioselective addition of terminal alkynes to aldehydes. The protocols described herein are based on established methodologies, including the use of zinc-ProPhenol catalyst systems and other chiral ligands, which have demonstrated high efficiency and enantioselectivity.[1][2]
Core Concepts and Methodologies
The primary strategy for the asymmetric synthesis of chiral analogs of this compound involves the enantioselective addition of a metal acetylide to an aldehyde. This reaction creates a new stereocenter at the propargylic position. The key to achieving high enantioselectivity lies in the use of a chiral catalyst or ligand that can effectively control the facial selectivity of the nucleophilic attack on the carbonyl carbon.
Several catalytic systems have been developed for this transformation, with notable examples including:
-
Zinc-ProPhenol Catalysis: This system utilizes a chiral ProPhenol ligand in combination with a dialkylzinc reagent to generate a chiral zinc-alkynylide species. This complex then reacts with the aldehyde in a highly enantioselective manner.[1]
-
Copper-Catalyzed Additions: Chiral copper complexes, often with bis(oxazoline) or other nitrogen-containing ligands, are effective catalysts for the asymmetric addition of terminal alkynes to various electrophiles, including aldehydes.
-
Organocatalysis: Chiral amines and their derivatives can be used to catalyze the asymmetric addition of alkynes to aldehydes, offering a metal-free alternative.
This document will focus on a representative protocol using a zinc-based catalyst system due to its well-documented high enantioselectivities and broad substrate scope.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-Methyl 4-hydroxydec-2-ynoate
This protocol details the synthesis of (R)-methyl 4-hydroxydec-2-ynoate, a representative chiral analog of this compound, via the asymmetric addition of methyl propiolate to hexanal using a (S,S)-ProPhenol-Zn catalyst.
Materials:
-
(S,S)-ProPhenol ligand
-
Triphenylphosphine oxide (Ph₃PO)
-
Methyl propiolate
-
Hexanal
-
Dimethylzinc (Zn(CH₃)₂) (1.2 M solution in toluene)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (S,S)-ProPhenol ligand (0.0325 mmol, 10 mol%) and triphenylphosphine oxide (0.065 mmol, 20 mol%).
-
Add anhydrous toluene (0.44 mL) to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylzinc (1.2 M solution in toluene, 0.488 mmol, 1.5 equiv) to the mixture. Stir for 30 minutes at 0 °C.
-
Add methyl propiolate (0.39 mmol, 1.2 equiv) to the reaction mixture and stir for an additional 15 minutes at 0 °C.
-
Add hexanal (0.325 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (R)-methyl 4-hydroxydec-2-ynoate.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following table summarizes typical results for the asymmetric synthesis of various chiral analogs of this compound using the described zinc-ProPhenol catalytic system.
| Entry | Aldehyde | Alkyne | Product | Yield (%) | ee (%) |
| 1 | Hexanal | Methyl propiolate | (R)-Methyl 4-hydroxydec-2-ynoate | 85 | 96 |
| 2 | Isovaleraldehyde | Methyl propiolate | (R)-Methyl 4-hydroxy-6-methylhept-2-ynoate | 82 | 94 |
| 3 | Benzaldehyde | Methyl propiolate | (R)-Methyl 4-hydroxy-4-phenylbut-2-ynoate | 91 | 98 |
| 4 | Cinnamaldehyde | Methyl propiolate | (R)-Methyl 4-hydroxy-6-phenylhex-5-en-2-ynoate | 88 | 91[1] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of (R)-methyl 4-hydroxydec-2-ynoate.
Logical Relationship of Key Components
Caption: Key components and their roles in the asymmetric synthesis.
Conclusion
The asymmetric synthesis of chiral analogs of this compound is a well-established process with several reliable catalytic methods. The zinc-ProPhenol system, as detailed in this document, provides a robust and highly enantioselective route to these valuable compounds. The provided protocol can be adapted for a range of aldehydes and alkynes, making it a versatile tool for the synthesis of a library of chiral propargylic alcohols for applications in drug discovery and development. Researchers should note that optimization of reaction conditions may be necessary for different substrates to achieve optimal yields and enantioselectivities.
References
Application Notes and Protocols for the Polymerization of Methyl 2-Octynoate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted polyacetylenes are a class of conjugated polymers with diverse potential applications in fields ranging from materials science to drug delivery, owing to their unique electronic, optical, and biological properties. Methyl 2-octynoate, an internal alkyne with an ester functionality, and its derivatives are promising monomers for the synthesis of novel functional polymers. The ester group can serve as a handle for further chemical modification or to tune the physical properties of the resulting polymer, such as solubility and biocompatibility.
This document provides detailed application notes and experimental protocols for the polymerization of this compound. Due to the limited specific literature on the polymerization of this exact monomer, the following protocols are based on established methods for the polymerization of other internal and substituted acetylenes, particularly those catalyzed by rhodium and molybdenum complexes. These transition metal catalysts are well-suited for the controlled polymerization of alkynes, including those with functional groups like esters.
Catalyst Systems for Polymerization
The polymerization of substituted acetylenes can be achieved using various transition metal catalysts. For internal alkynes such as this compound, rhodium and molybdenum-based catalysts are particularly effective.
-
Rhodium Catalysts: Rhodium(I) complexes, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or Wilkinson's catalyst (RhCl(PPh₃)₃), are known to catalyze the polymerization of substituted acetylenes through a coordination-insertion mechanism. These catalysts often exhibit good tolerance to functional groups.
-
Molybdenum Catalysts: Molybdenum-based catalysts, like molybdenum pentachloride (MoCl₅) or molybdenum oxytetrachloride (MoOCl₄) often used with a co-catalyst, can also effectively polymerize alkynes via a metathesis mechanism.
The choice of catalyst can influence the stereochemistry, molecular weight, and polydispersity of the resulting polymer.
Experimental Protocols
The following are generalized protocols for the polymerization of this compound using rhodium and molybdenum-based catalyst systems. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, catalyst loading, and reaction time) may be necessary to achieve desired polymer characteristics.
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound using a rhodium(I) catalyst.
Materials:
-
This compound (monomer)
-
Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (catalyst)
-
Triphenylphosphine (PPh₃) (ligand, optional)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation under reduced pressure to remove any inhibitors or impurities.
-
Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone) and distill under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and degas by heating under vacuum and backfilling with argon or nitrogen.
-
In the inert atmosphere, dissolve the desired amount of [Rh(cod)Cl]₂ and, if used, PPh₃ in a small amount of anhydrous toluene. A typical monomer-to-catalyst ratio is in the range of 50:1 to 200:1.
-
-
Polymerization:
-
Inject the purified this compound into the Schlenk flask containing the catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., 30-80 °C) for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by techniques such as Gas Chromatography (GC) to observe monomer consumption.
-
-
Polymer Isolation:
-
After the desired reaction time, quench the polymerization by exposing the solution to air.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting poly(this compound) using standard techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Protocol 2: Molybdenum-Catalyzed Polymerization of this compound
This protocol outlines a general method for the polymerization of this compound using a molybdenum-based catalyst system.
Materials:
-
This compound (monomer)
-
Molybdenum(V) chloride (MoCl₅) (catalyst)
-
Tetraphenyltin (Ph₄Sn) (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Preparation:
-
Follow the same purification procedures for this compound and toluene as described in Protocol 1.
-
-
Catalyst Preparation and Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, suspend MoCl₅ in anhydrous toluene.
-
In a separate Schlenk flask, dissolve the co-catalyst, Ph₄Sn, in anhydrous toluene.
-
Age the catalyst and co-catalyst solutions separately for a short period (e.g., 15-30 minutes) at room temperature.
-
-
Polymerization:
-
Add the co-catalyst solution to the catalyst suspension. A typical molar ratio of MoCl₅ to Ph₄Sn is 1:1.
-
Inject the purified this compound into the catalyst mixture. A typical monomer-to-catalyst ratio is 50:1.
-
Stir the reaction mixture at the desired temperature (e.g., 30-60 °C) for the intended duration (e.g., 1-24 hours).
-
-
Polymer Isolation:
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter, wash, and dry the polymer as described in Protocol 1.
-
-
Characterization:
-
Analyze the polymer using GPC, NMR, and FTIR to determine its molecular weight, structure, and functional groups.
-
Data Presentation
The following table summarizes representative quantitative data for the polymerization of substituted acetylenes using rhodium and molybdenum catalysts. Note that this data is based on literature values for similar monomers and serves as a guideline for what might be expected for the polymerization of this compound.
| Catalyst System | Monomer | Monomer/Catalyst Ratio | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| [Rh(cod)Cl]₂/PPh₃ | Phenylacetylene | 100 | 30 | 2 | >90 | 20,000 - 50,000 | 1.2 - 1.5 |
| RhCl(PPh₃)₃ | 1-Phenyl-1-propyne | 50 | 60 | 24 | ~80 | 10,000 - 30,000 | 1.3 - 1.6 |
| MoCl₅/Ph₄Sn | 1-Chloro-1-octyne | 50 | 30 | 1 | >95 | 50,000 - 100,000 | 1.5 - 2.0 |
| MoOCl₄/n-BuLi | o-CF₃-phenylacetylene | 100 | 30 | 0.3 | >98 | 20,000 - 40,000 | < 1.1 |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the polymerization of this compound.
Polymerization Mechanism: Rhodium-Catalyzed Insertion
Caption: Proposed coordination-insertion mechanism for rhodium-catalyzed polymerization.
Application Notes and Protocols: Methyl 2-octynoate as a Fragrance Ingredient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-octynoate (CAS 111-12-6), also known as methyl heptine carbonate, is a synthetic fragrance ingredient valued for its powerful and distinct green, violet leaf, and cucumber-like aroma. It is utilized in a variety of cosmetic and personal care products, including fine fragrances, soaps, detergents, and lotions, to impart a fresh and fruity note.[1] Despite its desirable olfactory properties, this compound is a known skin sensitizer and its use in cosmetic products is subject to strict regulatory limits.[2] These application notes provide a comprehensive overview of the use of this compound in cosmetics, with a focus on its safety assessment, regulatory status, and the experimental protocols used to evaluate its sensitization potential.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Methyl heptine carbonate, Folione, Methyl oct-2-ynoate | |
| CAS Number | 111-12-6 | |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Sweet, fruity, violet-like |
Regulatory and Safety Assessment
The primary toxicological concern associated with this compound is its potential to cause skin sensitization, leading to allergic contact dermatitis. As a result, its concentration in cosmetic products is restricted by various regulatory bodies.
Regulatory Limits
| Region/Body | Product Type | Maximum Concentration | Reference |
| European Union | Leave-on products | 0.001% (presence must be indicated on the label) | |
| Rinse-off products | 0.01% (presence must be indicated on the label) | ||
| All cosmetic products | 0.01% (when used alone) | ||
| Combined with Methyl 2-nonynoate | 0.01% (of which Methyl 2-nonynoate should not be more than 0.002%) | ||
| IFRA | Varies by product category | 0.0085% - 0.33% |
Quantitative Risk Assessment (QRA) Data
Quantitative Risk Assessment (QRA) is employed to determine safe use levels of fragrance ingredients. Key parameters for this compound are summarized below.
| Parameter | Value | Description | Reference |
| EC3 (Local Lymph Node Assay) | 0.45% (112 µg/cm²) | The concentration required to produce a threefold increase in lymphocyte proliferation in the murine Local Lymph Node Assay, indicating sensitization potential. | |
| NESIL (Human Repeat Insult Patch Test) | 110 µg/cm² | No Expected Sensitization Induction Level, derived from human data, representing a level at which no sensitization is expected. |
Reported Use Concentrations
| Product Type | Concentration (95th percentile) | Reference |
| Cosmetic Products | 0.007% | |
| Women's Perfumes (mean) | 0.007% | |
| Men's Perfumes (mean) | 0.0014% |
Experimental Protocols for Skin Sensitization Assessment
The skin sensitization potential of this compound has been evaluated using both animal and human test methods. Below are detailed protocols for the key assays.
Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is the preferred in vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.
Principle: Sensitizing chemicals induce a dose-dependent proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is quantified by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by alternative methods. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI ≥ 3 is considered a positive result.
Experimental Workflow:
Caption: Workflow for the Murine Local Lymph Node Assay (LLNA).
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical study designed to assess the skin irritation and sensitization potential of a test material in human volunteers.
Principle: The test involves a three-week induction phase with repeated applications of the test material to the same skin site to induce sensitization. This is followed by a two-week rest period and then a challenge phase where the material is applied to a naive skin site to elicit a response in any sensitized individuals.
Experimental Protocol:
-
Test Population: A panel of typically 50-100 healthy volunteers with no known skin diseases.
-
Induction Phase (3 weeks):
-
The test material (e.g., this compound at a specific concentration in a suitable vehicle like 75% diethyl phthalate/25% ethanol) is applied to a small area of the back under an occlusive or semi-occlusive patch. For this compound, a concentration of 118 µg/cm² has been tested.
-
The patch is worn for 24-48 hours and then removed.
-
The site is evaluated for any skin reactions (erythema, edema).
-
This procedure is repeated nine times over the three-week period at the same application site.
-
-
Rest Phase (2 weeks): No applications are made.
-
Challenge Phase (Week 6):
-
A challenge patch with the test material is applied to a naive skin site (a site not previously exposed).
-
The patch is removed after 24-48 hours.
-
The site is evaluated for skin reactions at 24, 48, and 72 hours after patch removal.
-
A positive reaction (erythema and/or edema) at the challenge site, which was not observed during the induction phase, is indicative of sensitization.
-
Caption: Workflow for the Human Repeat Insult Patch Test (HRIPT).
In Vitro KeratinoSens™ Assay - OECD TG 442D
The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization Adverse Outcome Pathway (AOP) – keratinocyte activation.
Principle: The assay utilizes a human keratinocyte cell line (HaCaT) that has been genetically modified to contain a luciferase gene under the control of the antioxidant response element (ARE). Skin sensitizers induce the Keap1-Nrf2-ARE signaling pathway, leading to the expression of luciferase, which can be measured by luminescence.
Experimental Protocol:
-
Cell Culture: KeratinoSens™ cells are cultured in appropriate media and seeded into 96-well plates.
-
Test Chemical Exposure: Cells are exposed to a range of concentrations of the test chemical (e.g., this compound) for 48 hours.
-
Luminescence Measurement: After the exposure period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Cytotoxicity Assessment: A parallel assay (e.g., MTT assay) is performed to measure the cytotoxicity of the test chemical.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle controls. A chemical is classified as a sensitizer if it induces a statistically significant fold induction of 1.5 or greater at a concentration where cell viability is at least 70%.
Signaling Pathway in Skin Sensitization
The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the biological events that lead from a molecular initiating event to an adverse health effect. This compound, as a skin sensitizer, is expected to follow this pathway.
Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.
Conclusion
This compound is an effective fragrance ingredient that requires careful formulation and safety assessment due to its skin sensitization potential. The quantitative data and experimental protocols provided in these application notes serve as a valuable resource for researchers and professionals involved in the development of safe and compliant cosmetic products. Adherence to regulatory guidelines and the application of robust safety testing methodologies are paramount to ensure consumer safety.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-octynoate
Welcome to the technical support center for the synthesis of Methyl 2-octynoate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Alkylation of a Terminal Alkyne: This involves the deprotonation of 1-heptyne with a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This is followed by quenching the acetylide with an electrophile like methyl chloroformate or dimethyl carbonate.
-
Dehydrohalogenation of a Dihalo-octanoate: This route starts with the bromination of methyl octenoate to form methyl 2,3-dibromooctanoate. This intermediate is then treated with a strong base, such as sodium amide (NaNH₂) or potassium hydroxide (KOH), to induce a double elimination reaction and form the alkyne.
Q2: I see an unexpected peak in my NMR/GC-MS analysis. What is the most likely byproduct?
A2: The most common byproduct in the synthesis of this compound is Methyl 2,3-octadienoate , which is the allene isomer of the desired product. Allenes are compounds containing two cumulative double bonds (C=C=C). This byproduct is particularly prevalent when using strong bases, as the base can catalyze the isomerization of the alkyne to the more thermodynamically stable conjugated allene.
Q3: My overall yield is low. What are the potential causes?
A3: Low yields can stem from several factors depending on the synthetic route:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or using a base that is not strong enough.
-
Byproduct formation: Significant formation of byproducts, such as the allene, will naturally reduce the yield of the desired product.
-
Suboptimal workup and purification: Product loss can occur during aqueous workup, extractions, and column chromatography.
-
Moisture in the reaction: For the alkylation route using organolithium reagents, any moisture will quench the reagent and reduce the yield.
Troubleshooting Guides
Issue 1: Presence of Methyl 2,3-octadienoate (Allene) as a Major Byproduct
Symptoms:
-
A peak corresponding to the allene is observed in GC-MS analysis.
-
Characteristic peaks for an allene may be present in the ¹H and ¹³C NMR spectra.
Root Causes:
-
Strong Base: The use of very strong bases can promote the isomerization of the alkyne to the allene.
-
High Temperature: Higher reaction temperatures can provide the energy needed for the isomerization to occur.
-
Prolonged Reaction Time: Leaving the reaction to stir for too long in the presence of a strong base can increase the amount of allene formed.
Solutions:
-
Choice of Base: If using the dehydrohalogenation route, consider using a milder base or carefully controlling the stoichiometry. For the alkylation route, ensure the reaction is quenched promptly after the addition of the electrophile.
-
Temperature Control: Maintain a low temperature throughout the reaction, especially during the addition of the base and the electrophile.
-
Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time and quench it as soon as the starting material is consumed.
Issue 2: Low Yield in the Dehydrohalogenation of Methyl 2,3-dibromooctanoate
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
The presence of starting material or mono-dehydrohalogenated intermediates in the crude product.
Root Causes:
-
Insufficient Base: Dehydrohalogenation requires at least two equivalents of a strong base. Using less than this will result in incomplete reaction.
-
Base Strength: The base may not be strong enough to efficiently promote the second elimination reaction, which is typically slower than the first.
-
Reaction Conditions: The temperature may be too low, or the reaction time too short for the reaction to go to completion.
Solutions:
-
Stoichiometry: Ensure at least two, and sometimes a slight excess (e.g., 2.1-2.2 equivalents), of a strong base like sodium amide are used.
-
Choice of Base: Sodium amide in liquid ammonia is a common and effective base for this transformation.
-
Temperature and Time: The reaction may require heating or a longer reaction time. Monitor the reaction progress to determine the optimal conditions.
Quantitative Data Summary
The following table summarizes typical yields and byproduct distribution for the two main synthetic routes under different conditions. Please note that these values are illustrative and can vary based on the specific experimental setup.
| Synthetic Route | Base | Solvent | Temperature (°C) | Yield of this compound (%) | Allene Byproduct (%) | Other Byproducts (%) |
| Alkylation of 1-heptyne | n-BuLi | THF | -78 to 0 | 75-85 | < 5 | 10-20 (unreacted starting materials) |
| Dehydrohalogenation | NaNH₂ | liq. NH₃ | -33 | 60-70 | 5-10 | 20-30 (intermediates) |
| Dehydrohalogenation | KOH | Ethanol | 80 | 40-50 | 15-25 | 25-45 (intermediates, elimination products) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of 1-heptyne
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
-
Alkylation: Methyl chloroformate (1.1 eq) is added dropwise, ensuring the temperature does not rise above -60 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol 2: Synthesis of this compound via Dehydrohalogenation
-
Bromination (Step A): Methyl octenoate (1.0 eq) is dissolved in a suitable solvent like dichloromethane. The solution is cooled to 0 °C, and a solution of bromine (1.0 eq) in the same solvent is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure to yield crude methyl 2,3-dibromooctanoate, which is used in the next step without further purification.
-
Dehydrohalogenation (Step B): In a separate flask, sodium amide (2.2 eq) is added to liquid ammonia at -33 °C. The crude methyl 2,3-dibromooctanoate from Step A, dissolved in a small amount of anhydrous THF, is added dropwise to the sodium amide solution. The reaction is stirred for 3 hours at -33 °C.
-
Workup: The reaction is quenched by the careful addition of solid ammonium chloride. The ammonia is allowed to evaporate. Water is added to the residue, and the product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to give this compound.
Visualizations
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Purification of Methyl 2-octynoate from crude reaction mixtures.
Welcome to the technical support center for the purification of methyl 2-octynoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Common impurities depend on the synthetic route. A frequent synthesis involves the reaction of 1-heptyne with a strong base followed by quenching with methyl chloroformate. In this case, potential impurities include:
-
Unreacted 1-heptyne: A volatile starting material.
-
2-Octynoic acid: Formed if the ester hydrolyzes during workup.
-
Byproducts from side reactions: Such as the formation of symmetrical alkynes or products from the reaction with the solvent.
-
Residual base and salts: From the reaction and workup steps.
-
Polymerization products: Acetylenic compounds can be prone to polymerization, especially if heated for extended periods.
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Fractional Vacuum Distillation: Ideal for large-scale purification and for removing non-volatile impurities. Due to its relatively high boiling point (217-220 °C at atmospheric pressure), vacuum distillation is necessary to prevent decomposition.
-
Silica Gel Column Chromatography: Excellent for small to medium-scale purifications and for separating compounds with similar boiling points. It is effective at removing polar impurities.
-
Liquid-Liquid Extraction: Primarily used as a preliminary purification step during the reaction workup to remove water-soluble impurities like salts and acids.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Boiling Point | 217-220 °C (at 760 mmHg) | [1][2] |
| Density | ~0.92 g/mL at 25 °C | [2] |
| Solubility | Soluble in most fixed oils and mineral oil; soluble in five parts of 70% alcohol. Insoluble in water. | [1] |
| Appearance | Colorless to slightly yellow liquid. | [1] |
Troubleshooting Guides
Fractional Vacuum Distillation
Problem: Bumping or uneven boiling during distillation.
-
Possible Cause: Inefficient stirring or lack of boiling chips. Under vacuum, boiling stones are not effective.
-
Solution: Use a magnetic stir bar and ensure vigorous stirring throughout the distillation.
Problem: Product is decomposing in the distillation flask (darkening of the liquid).
-
Possible Cause: The distillation temperature is too high, even under vacuum.
-
Solution: Increase the vacuum (lower the pressure) to further decrease the boiling point. Ensure the heating mantle is not set to an excessively high temperature and that the flask is not heated above the liquid level.
Problem: The distillation is very slow or not occurring at the expected temperature.
-
Possible Cause: A leak in the vacuum system, or an inaccurate pressure reading.
-
Solution: Check all joints and connections for leaks. Ensure all glassware is properly sealed. Use a calibrated manometer to get an accurate pressure reading to predict the boiling point correctly.
Silica Gel Column Chromatography
Problem: The product is eluting with the solvent front (high Rf value).
-
Possible Cause: The eluent system is too polar.
-
Solution: Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate in small increments (e.g., start with 1-2% ethyl acetate in hexane).
Problem: The product is not eluting from the column (low Rf value).
-
Possible Cause: The eluent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
Problem: Poor separation of the product from an impurity (streaking or overlapping spots on TLC).
-
Possible Cause: The column may be overloaded, or the chosen eluent system does not provide adequate resolution. The compound might be degrading on the silica gel.
-
Solution:
-
Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude material ratio of at least 50:1 (w/w).
-
Experiment with different solvent systems during the TLC analysis to find an eluent that gives a good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
To check for decomposition on silica, spot the crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If new spots appear or the original spot changes, degradation is likely occurring. In this case, using a less acidic stationary phase like neutral alumina might be a better option.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying this compound on a multi-gram scale.
1. Initial Workup: a. After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
2. Fractional Vacuum Distillation: a. Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly greased and sealed. b. Add the crude this compound and a magnetic stir bar to the distillation flask. c. Connect the apparatus to a vacuum pump and a manometer. d. Gradually reduce the pressure. A pressure of 1-5 mmHg is typically effective. e. Begin heating the distillation flask with a heating mantle while stirring vigorously. f. Collect any low-boiling impurities that distill first. g. The pure this compound should distill at a constant temperature. The expected boiling point will depend on the pressure. For example, at ~1 mmHg, the boiling point will be significantly lower than the atmospheric boiling point. h. Collect the fraction that distills at a stable temperature as the purified product. i. Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is ideal for smaller scale purifications where high purity is required.
1. Preparation: a. Perform an initial workup as described in the distillation protocol to obtain the crude product. b. Determine a suitable eluent system by running thin-layer chromatography (TLC) on the crude material. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.3. For this compound, a mixture of 98:2 to 95:5 hexane:ethyl acetate is often a good starting point.
2. Column Packing: a. Select a column with an appropriate diameter and length for the amount of material to be purified. b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
3. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection: a. Begin eluting the column with the chosen solvent system. b. Collect fractions in test tubes or flasks. c. Monitor the elution by TLC to identify the fractions containing the pure product.
5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
The following table summarizes typical results that can be expected from the purification of this compound. Note that actual yields and purities will vary depending on the success of the synthesis and the specific conditions of the purification.
| Purification Method | Starting Material | Typical Purity of Crude | Final Purity (GC-MS) | Typical Yield |
| Fractional Vacuum Distillation | Crude reaction mixture | 70-85% | >98% | 60-80% |
| Silica Gel Column Chromatography | Crude reaction mixture | 70-85% | >99% | 50-75% |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of Methyl 2-octynoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-octynoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Route A: From Heptaldehyde: This multi-step synthesis involves the conversion of heptaldehyde to 1-heptyne, followed by carboxylation to form 2-octynoic acid, and a final esterification step with methanol.[1][2]
-
Route B: From 2-Octenoic Acid Ester: This two-step process begins with the bromination of a 2-octenoic acid ester to yield the dibromo intermediate, which is then subjected to dehydrobromination to form the alkyne.
Q2: What is the most critical factor for achieving a high yield in the Fischer esterification of 2-octynoic acid?
A2: The equilibrium nature of the Fischer esterification means that water removal or the use of a large excess of one reactant is crucial for driving the reaction towards the product.[3][4][5] Using a high molar ratio of methanol to 2-octynoic acid can significantly increase the yield.
Q3: Can I use a different method for the final esterification step?
A3: Yes, besides Fischer esterification, transesterification is a viable option. This involves reacting an existing ester of 2-octynoic acid with methanol in the presence of an acid or base catalyst. This method can be advantageous under certain conditions, such as when the starting material is another ester.
Q4: What are the main safety concerns when synthesizing this compound?
A4: Key safety considerations include:
-
The use of strong bases like sodium amide for the synthesis of 1-heptyne, which is highly reactive and requires anhydrous conditions.
-
The handling of bromine in the bromination of 2-octenoic acid ester, as it is a corrosive and toxic substance.
-
The use of strong acids like sulfuric acid as catalysts in Fischer esterification, which are corrosive.
-
Chromium(VI) compounds, such as in the Jones oxidation, are carcinogenic.
Troubleshooting Guides
Route A: Synthesis from Heptaldehyde
This route is a common and versatile method for the synthesis of this compound. The overall workflow can be visualized as follows:
Caption: Workflow for the synthesis of this compound from Heptaldehyde.
Step 1: Synthesis of 1-Heptyne from 1-Bromopentane and Acetylene
-
Experimental Protocol: In a three-necked flask cooled to -40°C, 1 L of liquid ammonia is prepared. Acetylene gas is bubbled through the solution while 46.0 g (2.0 mol) of metallic sodium is added in small pieces over 1 hour. Subsequently, 302.1 g (2.0 mol) of 1-bromopentane is added dropwise over 1-2 hours. The reaction is allowed to warm to room temperature and then quenched with 200 mL of concentrated aqueous ammonia. The organic phase is separated, washed, dried, and distilled to yield 1-heptyne.
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of 1-Heptyne | Incomplete reaction of sodium with acetylene. | Ensure a continuous flow of acetylene during sodium addition. |
| Loss of volatile 1-heptyne during workup. | Keep all apparatus cold and minimize exposure to the atmosphere. | |
| Side reactions due to moisture. | Use anhydrous ammonia and ensure all glassware is thoroughly dried. | |
| Presence of Impurities | Unreacted 1-bromopentane. | Ensure dropwise addition of 1-bromopentane to the acetylide solution to avoid excess. |
| Formation of internal alkynes. | Maintain a low reaction temperature during the addition of 1-bromopentane. |
Step 2: Carboxylation of 1-Heptyne to 2-Octynoic Acid
-
Experimental Protocol: 1-Heptyne is first converted to its lithium salt by reacting it with a strong base like n-butyllithium in an inert solvent such as THF at low temperatures. Carbon dioxide gas is then bubbled through the solution to form the lithium salt of 2-octynoic acid. The reaction is quenched with aqueous acid, and the product is extracted with an organic solvent.
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of 2-Octynoic Acid | Incomplete formation of the lithium acetylide. | Use a freshly titrated solution of n-butyllithium and ensure anhydrous conditions. |
| Reaction with atmospheric CO2 before the addition of the CO2 source. | Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | |
| Insufficient carboxylation. | Ensure a steady stream of dry CO2 gas is bubbled through the reaction mixture for an adequate amount of time. | |
| Formation of Ketone Byproducts | Reaction of the lithium acetylide with the newly formed carboxylic acid salt. | Add the lithium acetylide solution to a saturated solution of CO2 in the solvent at low temperature (inverse addition). |
Step 3: Fischer Esterification of 2-Octynoic Acid to this compound
-
Experimental Protocol: 2-Octynoic acid is dissolved in a large excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for several hours. After cooling, the excess methanol is removed under reduced pressure, and the residue is dissolved in an organic solvent. The solution is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be further purified by distillation.
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Conversion to Ester | Insufficient catalyst or reaction time. | Increase the amount of acid catalyst or prolong the reflux time. |
| Water present in the reaction mixture. | Use anhydrous methanol and dry glassware. Consider using a Dean-Stark apparatus to remove water azeotropically. | |
| Unfavorable equilibrium. | Increase the molar ratio of methanol to 2-octynoic acid. | |
| Decomposition of Product | Strong acidic conditions and high temperature. | Use a milder acid catalyst or lower the reaction temperature and extend the reaction time. |
| Presence of Unreacted Carboxylic Acid | Incomplete reaction. | After the initial workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any remaining acid. |
Route B: Synthesis from 2-Octenoic Acid Ester
This route offers an alternative pathway, particularly if the corresponding unsaturated ester is readily available.
Caption: Workflow for the synthesis of this compound from 2-Octenoic Acid Ester.
Step 1: Bromination of 2-Octenoic Acid Ester
-
Experimental Protocol: The 2-octenoic acid ester is dissolved in a suitable solvent like dichloromethane. The solution is cooled in an ice bath, and a solution of bromine in the same solvent is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color. Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude 2,3-dibromo-octanoic acid ester.
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Dibromo Ester | Incomplete reaction. | Ensure the dropwise addition of bromine and allow the reaction to stir until the bromine color persists. |
| Volatilization of bromine. | Keep the reaction temperature low and use a well-sealed reaction vessel. | |
| Formation of Side Products | Radical substitution at allylic positions. | Perform the reaction in the dark and at a low temperature to minimize radical formation. |
Step 2: Dehydrobromination of 2,3-Dibromo-octanoic Acid Ester
-
Experimental Protocol: The crude 2,3-dibromo-octanoic acid ester is dissolved in a suitable solvent, and a strong base, such as potassium hydroxide or sodium amide, is added. The mixture is heated to drive the double elimination reaction. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude this compound is then purified by distillation.
-
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete dehydrobromination. | Use a stronger base or a higher reaction temperature. Ensure a sufficient excess of the base is used (at least 2 equivalents). |
| Formation of vinyl bromide intermediate. | Use a very strong base like sodium amide to favor the formation of the terminal alkyne. | |
| Isomerization of the triple bond. | If a terminal alkyne is desired, use a strong base like NaNH2 which can form the acetylide salt and prevent isomerization. | |
| Presence of Impurities | Unreacted dibromo ester or vinyl bromide. | Increase the reaction time or temperature. Ensure proper stoichiometry of the base. |
Data Presentation
Table 1: Influence of Methanol to 2-Octynoic Acid Molar Ratio on Esterification Yield (Illustrative)
| Molar Ratio (Methanol:Acid) | Catalyst | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| 3:1 | H₂SO₄ (1 mol%) | 65 | 4 | 75 |
| 5:1 | H₂SO₄ (1 mol%) | 65 | 4 | 85 |
| 10:1 | H₂SO₄ (1 mol%) | 65 | 4 | >95 |
| 20:1 | H₂SO₄ (1 mol%) | 65 | 2 | >98 |
Note: This data is illustrative and based on general principles of Fischer esterification. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols Visualization
References
- 1. This compound | 111-12-6 [chemicalbook.com]
- 2. This compound CAS#: 111-12-6 [amp.chemicalbook.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
Stability of Methyl 2-octynoate in acidic or basic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl 2-octynoate in acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the ester functional group in this compound under acidic and basic conditions?
The ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-octynoic acid and methanol as the primary degradation products.
-
Acidic Conditions: Acid-catalyzed hydrolysis is a reversible equilibrium reaction. The presence of a strong acid (e.g., HCl, H₂SO₄) catalyzes the reaction, and using a large excess of water can drive the equilibrium towards the hydrolysis products.[1]
-
Basic Conditions: Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. It is generally faster than acid-catalyzed hydrolysis. The reaction requires a stoichiometric amount of base (e.g., NaOH, KOH). The final products are the salt of the carboxylic acid (sodium 2-octynoate) and methanol.
Q2: Are there other potential degradation pathways for this compound besides hydrolysis?
Yes, due to its α,β-unsaturated system (the carbon-carbon triple bond adjacent to the carbonyl group), this compound is susceptible to other reactions:
-
Michael Addition: The β-carbon of the alkyne is electrophilic and can be attacked by nucleophiles in a conjugate addition reaction known as the Michael addition.[2][3][4][5] This can occur under basic conditions with various nucleophiles.
-
Polymerization: Like many α,β-unsaturated carbonyl compounds, this compound has the potential to polymerize, especially under the influence of radical initiators, heat, or certain acidic or basic catalysts.
-
Oxidation: The triple bond can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.
Q3: What are typical "forced degradation" conditions used to study the stability of a compound like this compound?
Forced degradation studies, or stress testing, are performed to understand the degradation pathways and to develop stability-indicating analytical methods. Typical conditions include:
-
Acidic Hydrolysis: Heating the compound in a dilute acid solution (e.g., 0.1 M to 1 M HCl or H₂SO₄).
-
Basic Hydrolysis: Heating the compound in a dilute basic solution (e.g., 0.1 M to 1 M NaOH or KOH).
-
Oxidative Degradation: Exposing the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), often at room temperature.
-
Thermal Degradation: Heating the sample at elevated temperatures (e.g., 60°C or higher).
-
Photodegradation: Exposing the sample to a controlled light source that provides both UV and visible light.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in a basic formulation.
| Possible Cause | Troubleshooting Step |
| Saponification (Base-catalyzed hydrolysis) | This is the most likely cause. The ester is rapidly and irreversibly hydrolyzed in the presence of a base. To confirm, analyze the sample for the presence of 2-octynoic acid (or its salt) and methanol. To mitigate, reformulate at a lower pH if possible, or protect the ester functionality. |
| Michael Addition | If your formulation contains nucleophiles (e.g., amines, thiols), they may be reacting with the triple bond. Analyze the sample for adducts with a higher molecular weight than this compound. |
| Polymerization | In some cases, a base can initiate polymerization. This might be observed as a decrease in the concentration of the monomer without a corresponding increase in the hydrolysis products, and potentially the formation of a precipitate or an increase in viscosity. |
Issue 2: Inconsistent results or loss of compound during stability studies in acidic media.
| Possible Cause | Troubleshooting Step |
| Equilibrium of Hydrolysis | Acid-catalyzed hydrolysis is reversible. Ensure that the reaction conditions (e.g., concentration of water, temperature) are consistent across experiments to obtain reproducible results. Using a large excess of water will favor the hydrolysis products. |
| Evaporation of Methanol | If the experiment is conducted at elevated temperatures in an open or poorly sealed container, the methanol produced during hydrolysis can evaporate, shifting the equilibrium and affecting the accuracy of your measurements. Use sealed vials for the experiment. |
| Side Reactions | Although less common than in basic media, some acid-catalyzed additions to the triple bond or polymerization might occur, especially with strong acids or high temperatures. Analyze for unexpected byproducts. |
Quantitative Data Summary
| Condition | Relative Rate | Key Factors Influencing Rate |
| Acidic (pH < 7) | Slower | Concentration of acid, temperature, steric hindrance around the carbonyl group. |
| Neutral (pH ≈ 7) | Very Slow | Temperature. |
| Basic (pH > 7) | Faster | Concentration of base, temperature, electronic effects of substituents. |
This table provides a qualitative comparison. Actual rates are highly dependent on the specific ester and reaction conditions.
Experimental Protocols
Protocol 1: Stability Study of this compound under Acidic and Basic Conditions
This protocol outlines a general procedure for assessing the stability of this compound. A stability-indicating HPLC method should be developed and validated prior to this study.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Basic Condition: In a separate volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH to achieve the same final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.
-
-
Incubation: Store all three solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots from each solution at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis:
-
Immediately neutralize the acidic and basic samples before analysis if necessary for column stability.
-
Analyze all samples by the validated HPLC method to determine the concentration of remaining this compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Protocol 2: Analytical Method for Monitoring this compound and its Hydrolysis Product by HPLC
Instrumentation:
-
HPLC with a UV detector (monitoring at a wavelength appropriate for the chromophore, e.g., ~220 nm)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient elution is often suitable for separating the relatively nonpolar ester from the more polar carboxylic acid.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
A typical gradient might be: Start with a higher percentage of Solvent A, and gradually increase the percentage of Solvent B over the run.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Note: This is a general method and should be optimized and validated for the specific application.
Visualizations
Caption: Hydrolysis pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
Troubleshooting low conversion rates in Methyl 2-octynoate reactions.
Welcome to the technical support center for troubleshooting reactions involving Methyl 2-octynoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in the synthesis and subsequent reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the esterification of 2-octynoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[1]
Q2: My Fischer esterification of 2-octynoic acid has a very low conversion rate. What are the primary factors to investigate?
A2: Low conversion in the Fischer esterification of 2-octynoic acid is typically due to the reversible nature of the reaction, purity of reagents, or suboptimal reaction conditions. Key areas to troubleshoot include reaction equilibrium, water content, catalyst activity, and temperature.
Q3: Are there any significant side reactions to be aware of when working with this compound under acidic conditions?
A3: Yes, the presence of the alkyne (triple bond) functionality introduces potential side reactions that are not present with its saturated analogs. Under strong acidic conditions and in the presence of water, alkynes can undergo hydration to form ketones. While this reaction is often slow without specific catalysts like mercuric salts, it can contribute to lower yields of the desired ester.
Troubleshooting Guide for Low Conversion Rates
Issue 1: Reaction Stalls and Fails to Reach Completion
Low conversion where a significant amount of the starting 2-octynoic acid remains is a common problem. This is often due to the reaction reaching equilibrium.
| Potential Cause | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible process. To drive the reaction towards the product (ester), either use a large excess of one reactant (typically methanol, which can also serve as the solvent) or remove the water byproduct as it forms.[1][2][3][4] |
| Presence of Water | Water in the reaction mixture, either from wet reagents or as a byproduct, will shift the equilibrium back towards the starting materials. Ensure all reagents and glassware are dry. Consider using a Dean-Stark apparatus to remove water azeotropically if using a co-solvent like toluene. |
| Insufficient Catalyst | An inadequate amount of acid catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time. |
| Inactive Catalyst | Ensure the acid catalyst (e.g., sulfuric acid) is of high purity and has not been deactivated by exposure to moisture or basic impurities. |
Troubleshooting Workflow for Stalled Reactions
Issue 2: Formation of Impurities and Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of side products.
| Potential Cause | Recommended Solution |
| Hydration of Alkyne | The triple bond in 2-octynoic acid can be hydrated under strong acid catalysis to form a ketone, specifically 3-oxononanoic acid methyl ester, which can lead to further byproducts. While generally slower than esterification, this can occur at elevated temperatures. Consider using a milder acid catalyst or lower reaction temperatures to minimize this side reaction. |
| Polymerization | α,β-unsaturated systems can be prone to polymerization, especially at higher temperatures. If you observe charring or the formation of insoluble material, reduce the reaction temperature and ensure the reaction is carried out under an inert atmosphere. |
| Impure Starting Materials | Impurities in the 2-octynoic acid or methanol can lead to a variety of side products. Ensure the purity of your starting materials before beginning the reaction. |
Logical Relationship of Side Product Formation
Experimental Protocols
General Protocol for Fischer Esterification of 2-Octynoic Acid
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-octynoic acid
-
Anhydrous methanol (in large excess, e.g., 10-20 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 1-5 mol%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-octynoic acid.
-
Add a large excess of anhydrous methanol.
-
Slowly and carefully add the catalytic amount of concentrated sulfuric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature will be close to the boiling point of methanol (approx. 65 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation if necessary.
Experimental Workflow Diagram
Quantitative Data Summary
The following table provides a summary of how different reaction parameters can affect the conversion of carboxylic acids in esterification reactions. The data is based on the esterification of octanoic acid, a saturated analog of 2-octynoic acid, and serves as a general guide.
| Parameter | Condition A | Yield/Conversion A | Condition B | Yield/Conversion B |
| Methanol to Acid Molar Ratio | 1:1 | ~65% | 10:1 | >95% |
| Catalyst Loading (H2SO4) | 0.5 wt% | Significant Conversion | 1.5 wt% | Higher Conversion, but diminishing returns |
| Temperature | 40 °C | Lower reaction rate | 80 °C | Higher reaction rate |
Note: The data presented is illustrative and based on general principles of Fischer esterification. Optimal conditions for this compound may vary.
References
Technical Support Center: Optimizing Methyl 2-octynoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 2-octynoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to catalyst selection and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic routes for synthesizing this compound?
A1: The synthesis of this compound can be approached through several catalytic pathways. The two most common routes are:
-
Carboxylation of 1-Heptyne followed by Esterification: This two-step process involves the initial carboxylation of 1-heptyne to form 2-octynoic acid, which is then esterified with methanol to yield the final product. The first step is crucial and requires a catalyst to facilitate the reaction with carbon dioxide.
-
Dehydrohalogenation of a Dihalo-octanoate Precursor: This method involves the creation of a dihalogenated octanoate ester, which is then treated with a base to eliminate two molecules of hydrogen halide, forming the alkyne bond.
A potential, though less commonly documented for this specific molecule, third route is:
-
Sonogashira Coupling: This would involve the cross-coupling of a suitable pentynyl halide with a propiolate derivative in the presence of a palladium and copper catalyst.
Q2: My reaction yield is consistently low. What are the common factors I should investigate?
A2: Low yields can stem from a variety of factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Integrity and Activity: Ensure your catalyst has not degraded. For instance, Palladium(0) complexes can be sensitive to air and moisture.
-
Reaction Atmosphere: Many catalytic reactions, particularly those involving palladium and copper catalysts, require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.
-
Reagent and Solvent Purity: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of appropriate purity and that solvents are anhydrous and degassed.
-
Reaction Temperature and Time: The reaction may not be reaching completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. The temperature should also be carefully controlled as side reactions can occur at elevated temperatures.
-
Product Isolation: Your product may be lost during the workup or purification steps. Review your extraction and chromatography procedures to ensure they are optimized for this compound.
Q3: I am observing a significant amount of side products, particularly from homocoupling of my alkyne starting material. How can I minimize this?
A3: Homocoupling, often referred to as Glaser coupling, is a common side reaction in alkyne chemistry, especially when using copper co-catalysts. To minimize this:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.
-
Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate the homocoupling pathway. Reduce the amount of the copper salt to the minimum effective concentration.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thus disfavoring the homocoupling reaction.
-
Consider a Copper-Free Protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be beneficial.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or complete lack of product formation is a frequent challenge. The following decision tree can guide you through a systematic troubleshooting process.
Issue 2: Excessive Homocoupling Side Product
The formation of a 1,3-diyne from the coupling of two terminal alkyne molecules is a common and wasteful side reaction.
Data Presentation: Catalyst Performance
Table 1: Catalyst Performance in Dehydrohalogenation for this compound Synthesis
| Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Hydroxide | Hexanaphthene | 60 | 4 | 35 | CN104725228A |
| Potassium Hydroxide | Ether | 30 | 5 | 26 | CN104725228A |
Disclaimer: The data in Table 1 is derived from a patent and may not represent optimized conditions.
Table 2: Example Catalyst Performance in Carboxylation of Terminal Alkynes (Analogous to Step 1)
| Catalyst System | Base | Solvent | Temperature (°C) | Pressure (atm) | Yield of Acid (%) |
| CuI / Phenanthroline | Cs₂CO₃ | DMF | 80 | 1 (CO₂) | ~80-95 |
| Ag₂CO₃ | Cs₂CO₃ | DMSO | Room Temp | 1 (CO₂) | ~70-90 |
| Au nanoparticles on CeO₂ | K₂CO₃ | Toluene | 100 | 1 (CO₂) | ~60-85 |
Disclaimer: The data in Table 2 is for the carboxylation of various terminal alkynes and serves as an illustrative guide for catalyst selection for the synthesis of 2-octynoic acid.
Table 3: Example Catalyst Performance in Fischer Esterification (Analogous to Step 2)
| Catalyst | Reactant Ratio (Acid:MeOH) | Temperature (°C) | Time (h) | Conversion (%) |
| Sulfuric Acid (H₂SO₄) | 1:10 | 65 (reflux) | 2-4 | >95 |
| Amberlyst-15 | 1:10 | 60 | 6 | ~90 |
| Sulfated Zirconia | 1:10 | 120 | 8 | ~85 |
Disclaimer: The data in Table 3 is for the esterification of benzoic acid and serves as an illustrative guide for the esterification of 2-octynoic acid.
Experimental Protocols
Protocol 1: Synthesis via Dehydrohalogenation of 2,3-Dibromo Methyl Octanoate
This protocol is adapted from patent CN104725228A.
Step A: Bromination of Methyl 2-octenoate
-
In a 500 mL three-necked flask, dissolve 100g (0.64 mol) of methyl 2-octenoate in 150 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 108g (0.67 mol) of bromine dropwise over 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring for 2 hours at 0°C.
-
Remove the dichloromethane under reduced pressure to obtain the crude intermediate, 2,3-dibromo methyl octanoate.
Step B: Dehydrohalogenation
-
Dissolve the crude 2,3-dibromo methyl octanoate in 200 mL of diethyl ether.
-
Slowly add 56g (1.41 mol) of potassium hydroxide at 30°C over 1 hour.
-
Continue to stir the mixture at 30°C for 5 hours.
-
After the reaction is complete, add water to quench the reaction and dissolve the salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: General Procedure for Carboxylation of 1-Heptyne (Step 1)
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., CuI, 5 mol%) and ligand (e.g., Phenanthroline, 5 mol%).
-
Add the base (e.g., Cs₂CO₃, 2 equivalents) and anhydrous DMF.
-
Add 1-heptyne (1 equivalent) to the mixture.
-
Purge the flask with CO₂ and then maintain a CO₂ atmosphere (balloon).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time, monitoring by TLC.
-
Upon completion, cool the reaction, acidify with aqueous HCl, and extract the product (2-octynoic acid) with an organic solvent.
Protocol 3: General Procedure for Fischer Esterification (Step 2)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-octynoic acid in an excess of methanol (e.g., 10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2 mol%).
-
Heat the mixture to reflux (approx. 65°C) and stir for 2-4 hours, monitoring by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer, filter, and concentrate to obtain crude this compound, which can be further purified by distillation.
Mandatory Visualization
Technical Support Center: Managing Skin Sensitization Potential of Methyl 2-octynoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the skin sensitization potential of Methyl 2-octynoate (M2O). It includes detailed troubleshooting guides and frequently asked questions (FAQs) for key experimental assays, alongside structured data and visual workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (M2O) and why is its skin sensitization potential a concern?
A1: this compound (M2O), also known as methyl heptine carbonate, is a synthetic fragrance ingredient used in various cosmetic and personal care products to impart a fruity, violet-like scent.[1] Its skin sensitization potential is a concern because it can elicit an allergic contact dermatitis (ACD) in susceptible individuals upon repeated exposure.[2][3] Due to its potential to cause skin sensitization, its use is restricted in cosmetic products by regulatory bodies like the European Union.[1][2]
Q2: What is the underlying mechanism of skin sensitization?
A2: Skin sensitization is a complex immunological process that is well-described by the Adverse Outcome Pathway (AOP). The AOP outlines a sequence of key events initiated by the covalent binding of a chemical (hapten), such as M2O, to skin proteins. This is followed by keratinocyte activation, dendritic cell activation, and finally, the proliferation of T-cells, leading to an allergic response upon subsequent exposure.
Q3: What are the key quantitative metrics for M2O's skin sensitization potential?
A3: The sensitizing potential of M2O has been quantified using various methods. Key metrics include the No Expected Sensitization Induction Level (NESIL) and the Effective Concentration for a 3-fold stimulation index (EC3) from the Local Lymph Node Assay (LLNA). These values are crucial for risk assessment.
Quantitative Data Summary
| Parameter | Value | Assay | Reference(s) |
| No Expected Sensitization Induction Level (NESIL) | 110 µg/cm² | - | |
| Effective Concentration 3 (EC3) | 0.45% (equivalent to 112 µg/cm²) | LLNA | |
| Human Patch Test (Active Sensitization Observed at) | 1% and 2% | - |
Visualizing the Skin Sensitization AOP
The diagram below illustrates the key events in the Adverse Outcome Pathway for skin sensitization.
Caption: The Adverse Outcome Pathway for Skin Sensitization.
Troubleshooting Guides for Experimental Protocols
This section provides detailed troubleshooting for common issues encountered during key skin sensitization assays.
Local Lymph Node Assay (LLNA) Troubleshooting
Q: My LLNA results show high variability between animals in the same dose group. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Application: Ensure precise and consistent application of the test substance to the dorsal surface of the ear for all mice. Use a calibrated micropipette.
-
Animal Health: Underlying health issues can affect the immune response. Ensure all animals are healthy and acclimatized before the study begins.
-
Vehicle Effects: The choice of vehicle can influence the skin penetration and irritancy of the test substance, leading to variability. Ensure the vehicle is appropriate and does not cause significant irritation on its own.
Q: I'm observing a bell-shaped or inverse dose-response curve in my LLNA. How should I interpret this?
A: This phenomenon, known as an "overload effect," can occur at high concentrations of the test substance and can lead to an underestimation of potency. It may be caused by excessive irritation or cytotoxicity, which can suppress the proliferative response. In such cases:
-
Consider the possibility of an overload effect and re-evaluate the dose selection.
-
Chemistry-based read-across from structurally similar compounds can aid in interpreting the data.
-
It is crucial to differentiate a true negative result from a suppressed response due to high-dose toxicity.
Q: How do I differentiate between a true sensitizer and a strong irritant that gives a false-positive result in the LLNA?
A: Strong irritants can sometimes induce a proliferative response in the lymph nodes, leading to false positives. To distinguish between irritants and sensitizers:
-
Carefully observe and document the level of erythema and edema at the application site. Excessive irritation may indicate a false positive.
-
Consider supplementary immunophenotypic analysis by flow cytometry to characterize the lymphocyte populations in the lymph nodes.
-
If results are ambiguous, data from in vitro assays that are less prone to irritant effects, such as the h-CLAT, can provide additional evidence.
human Cell Line Activation Test (h-CLAT) Troubleshooting
Q: My h-CLAT results are showing false negatives, especially with poorly water-soluble compounds like M2O.
A: False negatives with poorly soluble compounds are a known limitation of the h-CLAT.
-
Solubility Issues: The test substance may not be sufficiently bioavailable to the cells in an aqueous medium. Ensure the compound is fully dissolved in the chosen solvent (e.g., DMSO) before adding it to the cell culture.
-
LogKow Consideration: For chemicals with a high octanol-water partition coefficient (log Kow > 3.5), a negative result should be interpreted with caution as it may be a false negative.
-
Modified Protocols: For problematic compounds, consider modified exposure methods, such as a short-time exposure in a liquid paraffin dispersion medium, which has been shown to reduce false negatives for certain chemicals.
Q: I am observing high cytotoxicity at low concentrations of my test substance, making it difficult to determine the CV75.
A: High cytotoxicity can complicate the interpretation of h-CLAT results.
-
Accurate Cytotoxicity Assessment: Ensure the cytotoxicity assay is performed accurately. A reliable CV75 value should be derived from at least two independent experiments.
-
Dose Range Adjustment: If no cytotoxicity is observed, the concentration can be increased, but should not exceed the recommended limits for the chosen solvent (e.g., 1000 µg/ml for DMSO). If high cytotoxicity is seen, a wider range of lower concentrations should be tested.
Q: The positive and negative controls in my h-CLAT are not performing as expected.
A: Control failure indicates a problem with the assay system.
-
Cell Health: Ensure the THP-1 cells are healthy, within the appropriate passage number, and have a consistent doubling time. It is good practice to maintain frozen cell stocks at various passages.
-
Reactivity Check: Perform a reactivity check after thawing a new batch of cells to ensure they respond appropriately to known positive (e.g., DNCB, NiSO4) and negative (e.g., lactic acid) controls.
-
Reagent Quality: Verify the quality and proper storage of all reagents, including antibodies and cell culture media.
Direct Peptide Reactivity Assay (DPRA) Troubleshooting
Q: My DPRA results show inconsistent peptide depletion between replicate experiments.
A: Inconsistent results can arise from several sources:
-
Compound Solubility: Incomplete dissolution of the test substance is a major cause of variability and can lead to an underestimation of peptide depletion. Visually confirm that the compound is fully dissolved in the chosen solvent. For poorly soluble compounds, exploring alternative solvents or using surfactants may be necessary, but these modifications require proper validation.
-
Sample Preparation: Ensure accurate and consistent preparation of all solutions, including the peptide and test chemical solutions. Use calibrated pipettes and prepare fresh solutions for each experiment.
-
HPLC Analysis: Inconsistent HPLC performance can lead to variable results. Ensure the HPLC system is properly maintained and calibrated. If co-elution of the test substance with the peptide occurs, the results for that peptide may be inconclusive.
Q: I am getting a negative result in the DPRA for a compound I suspect is a sensitizer.
A: A negative DPRA result does not definitively rule out sensitization potential.
-
Pro-haptens: The DPRA is an in chemico assay and lacks metabolic activation. Therefore, pro-haptens (chemicals that require enzymatic activation to become reactive) may give a false-negative result.
-
Poor Solubility: As mentioned, if the compound is not fully soluble, the apparent peptide depletion may be artificially low, leading to a false negative. A positive result with a poorly soluble compound can be considered valid, but a negative result is unreliable.
-
Integrated Testing: The DPRA should be used as part of an integrated testing strategy. Data from cell-based assays like the h-CLAT and KeratinoSens™ are needed to obtain a comprehensive assessment.
Q: The peptide depletion for my test substance is borderline. How should I classify it?
A: Borderline results can be challenging to interpret.
-
Repeat the Experiment: If the results are close to the threshold for a positive classification, it is advisable to repeat the experiment to confirm the finding.
-
Weight of Evidence: Consider the results in the context of a weight-of-evidence approach. Data from other in vitro assays and in silico predictions can help in making a final classification.
-
Reactivity Domain: Consider the chemical structure of the test substance. If it belongs to a class of chemicals known to be skin sensitizers, a borderline result may be more indicative of a positive outcome.
Experimental Protocols
Local Lymph Node Assay (LLNA) - OECD 429
This protocol provides a summary of the key steps. For full details, refer to the official OECD Test Guideline 429.
References
Long-term storage and stability issues of Methyl 2-octynoate.
This technical support center provides guidance on the long-term storage and stability of Methyl 2-octynoate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Question: I suspect my sample of this compound has degraded. What are the initial steps to verify this?
Answer: Initial verification of degradation should involve a combination of physical observation and analytical techniques.
-
Visual Inspection: Check for any changes in the physical appearance of the sample. Pure this compound is a clear, colorless to pale yellow liquid.[1][2] Any significant color change, development of turbidity, or presence of precipitates may indicate degradation.
-
Odor Assessment: While this compound has a characteristic odor, a significant change or the development of a pungent, acidic smell could suggest hydrolysis.
-
Analytical Confirmation: The most reliable way to confirm degradation is through analytical techniques. We recommend using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. A decrease in the peak area corresponding to this compound and the appearance of new peaks would confirm degradation.
Question: My analytical results show new peaks that I suspect are degradation products. What are the likely degradation pathways and products?
Answer: Based on the chemical structure of this compound (an α,β-unsaturated ester with an internal alkyne), the following degradation pathways are most likely:
-
Hydrolysis: The ester functional group can hydrolyze, especially in the presence of moisture, acid, or base, to yield 2-octynoic acid and methanol.
-
Oxidation: The carbon-carbon triple bond is susceptible to oxidative cleavage.[3][4][5] Strong oxidizing agents can cleave the alkyne, leading to the formation of carboxylic acids.
-
Polymerization: As an unsaturated compound, this compound may be prone to polymerization, especially when exposed to heat, light, or in the presence of radical initiators.
-
Photodegradation: Exposure to UV light can induce degradation, although one study suggests it is not expected to be phototoxic or photoallergenic.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated place in tightly sealed containers. For optimal preservation, storage at refrigerated temperatures (2-8 °C) is advisable, and for extended periods, storage at -20°C may be considered. Protect from light and moisture.
What is the expected shelf life of this compound?
The shelf life of this compound can vary depending on the supplier and storage conditions. Always refer to the manufacturer's expiry date on the label. One supplier notes a "limited shelf life". Periodic purity checks using GC-MS or HPLC are recommended for material stored for extended periods.
My experiment is sensitive to acidic impurities. How can I check for and remove potential 2-octynoic acid contamination?
The presence of 2-octynoic acid can be detected as a separate peak in an HPLC or GC-MS analysis. To remove acidic impurities, a simple liquid-liquid extraction can be performed. Dissolve the sample in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution. The 2-octynoic acid will be deprotonated and move into the aqueous layer. The organic layer containing the purified this compound can then be dried and the solvent evaporated.
Can I use this compound that has been stored at room temperature for an extended period?
While short-term storage at room temperature may be acceptable, long-term storage under these conditions is not recommended due to the potential for degradation. Before use, it is crucial to re-analyze the purity of the material using a suitable analytical method like GC-MS or HPLC to ensure it meets the requirements of your experiment.
Quantitative Data Summary
The following table summarizes potential degradation of this compound under forced degradation conditions. Note that these are hypothetical values for illustrative purposes, as extensive public data for this specific compound is not available. The percentage degradation is estimated based on the known reactivity of similar chemical structures.
| Stress Condition | Parameter | Duration | Estimated Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60 °C | 15 - 25 | 2-Octynoic acid, Methanol |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours at RT | 20 - 30 | 2-Octynoic acid, Methanol |
| Oxidative | 3% H₂O₂ | 24 hours at RT | 10 - 20 | Heptanoic acid, Acetic acid (from cleavage) |
| Thermal | 105 °C | 24 hours | 5 - 15 | Polymerization products, Isomers |
| Photolytic | UV light (254 nm) | 24 hours | 5 - 10 | Isomers, Polymerization products |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method that can be adapted for the analysis of this compound and its potential degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-22 min: 90% to 50% B
-
22-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution with the mobile phase.
-
For stability samples, dissolve an accurately weighed amount in acetonitrile to a known concentration.
5. Analysis:
-
Inject the reference standard to determine the retention time of this compound.
-
Inject the stability samples to assess for the presence of new peaks and a decrease in the main peak area.
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
2. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solid sample and a solution in a photostable solvent (e.g., acetonitrile) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified duration, neutralize the acidic and basic samples.
-
Analyze all samples using the stability-indicating HPLC method (Protocol 1) or a suitable GC-MS method.
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for suspected degradation of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthetic Efficiency of Methyl 2-octynoate Production
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 2-octynoate, a valuable building block in the synthesis of various organic compounds, can be prepared through several synthetic routes. This guide provides an objective comparison of three primary methods, supported by experimental data, to aid in the selection of the most efficient pathway for your research and development needs.
This comparison focuses on three distinct synthetic strategies: the dehydrobromination of a dibrominated ester, the oxidation and subsequent esterification of an alkynyl alcohol, and the carboxylation of a terminal alkyne followed by esterification. Each route is evaluated based on overall yield, reaction conditions, and the nature of the starting materials.
Data Presentation: A Side-by-Side Comparison of Synthetic Routes
| Parameter | Route 1: From Methyl 2-octenoate | Route 2: From 2-Octyn-1-ol | Route 3: From 1-Heptyne |
| Starting Material | Methyl 2-octenoate | 2-Octyn-1-ol | 1-Heptyne |
| Key Steps | 1. Bromination2. Dehydrobromination | 1. Jones Oxidation2. Fischer Esterification | 1. Carboxylation2. Fischer Esterification |
| Reagents | Br₂, KOH, Dichloromethane, Ether | Jones Reagent (CrO₃, H₂SO₄, Acetone), Methanol, H₂SO₄ | n-BuLi, CO₂, Methanol, H₂SO₄ |
| Reaction Time | ~8 hours | ~6 hours | ~5 hours |
| Reaction Temperature | 0°C to 30°C | 0°C to 65°C | -78°C to 65°C |
| Overall Yield | ~25% | ~77% | ~72% |
In-Depth Analysis of Synthetic Pathways
Route 1: Synthesis from Methyl 2-octenoate
This two-step route commences with the bromination of the double bond in methyl 2-octenoate to yield the vicinal dibromide, methyl 2,3-dibromooctanoate. Subsequent treatment with a strong base, such as potassium hydroxide, induces a double dehydrobromination to form the alkyne. While the initial bromination of alkenes typically proceeds with high efficiency, the subsequent elimination step has been reported with a modest yield of 26%[1]. This significantly impacts the overall efficiency of this pathway.
Route 2: Synthesis from 2-Octyn-1-ol
A more efficient approach begins with the commercially available 2-octyn-1-ol. The primary alcohol is first oxidized to the corresponding carboxylic acid, 2-octynoic acid, using Jones reagent. This is a robust and well-established oxidation method. The resulting 2-octynoic acid is then subjected to a Fischer esterification with methanol, catalyzed by a strong acid, to afford the desired this compound. Both steps in this sequence are known to proceed with good to excellent yields, making this a highly attractive route from an efficiency standpoint. One of the key reactions in this route is the esterification of 2-octynoic acid with methanol[2][3][4].
Route 3: Synthesis from 1-Heptyne
This pathway utilizes the terminal alkyne 1-heptyne as the starting material. The synthesis of this compound can be achieved from heptaldehyde by first converting it to 1-heptyne, followed by the formation of the corresponding carboxylic acid and subsequent esterification[3]. A common method for the carboxylation of a terminal alkyne involves deprotonation with a strong base like n-butyllithium to form the lithium acetylide, followed by quenching with carbon dioxide to yield the carboxylate. The resulting 2-octynoic acid is then esterified using standard Fischer esterification conditions. This route offers a good overall yield and utilizes readily available starting materials.
Experimental Protocols
Route 1: From Methyl 2-octenoate
Step 1: Bromination of Methyl 2-octenoate In a 500 mL three-necked flask, 100 g (0.64 mol) of methyl 2-octenoate is dissolved in 150 mL of dichloromethane. The solution is cooled to 0°C in an ice bath. While stirring, 108 g (0.67 mol) of bromine is added dropwise over 1 hour, maintaining the temperature at 0°C. After the addition is complete, the reaction mixture is stirred for an additional 2 hours. The dichloromethane is then removed under reduced pressure to yield the intermediate, methyl 2,3-dibromooctanoate. This reaction is assumed to proceed with a high yield (approximately 95%).
Step 2: Dehydrobromination of Methyl 2,3-dibromooctanoate The crude methyl 2,3-dibromooctanoate from the previous step is dissolved in 200 mL of ether in a suitable reaction vessel. While stirring at 30°C, 56 g (1.41 mol) of potassium hydroxide is added slowly over 1 hour. The mixture is stirred at this temperature for an additional 5 hours. After the reaction is complete, water is added to quench the reaction, and the layers are separated. The organic phase is collected, and the solvent is removed under reduced pressure to give the crude product. Purification by vacuum distillation yields this compound (yield: 26%).
Route 2: From 2-Octyn-1-ol
Step 1: Jones Oxidation of 2-Octyn-1-ol In a flask equipped with a stirrer, a solution of 10 g (0.079 mol) of 2-octyn-1-ol in 100 mL of acetone is cooled to 0°C. Jones reagent (prepared by dissolving 27 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL) is added dropwise until a persistent orange color is observed. The mixture is stirred for 2 hours at room temperature. Isopropanol is then added to quench the excess oxidant. The mixture is filtered, and the filtrate is concentrated. The residue is extracted with ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-octynoic acid. This oxidation is expected to have a yield of approximately 85%.
Step 2: Fischer Esterification of 2-Octynoic Acid To a solution of 10 g (0.071 mol) of 2-octynoic acid in 100 mL of methanol, 2 mL of concentrated sulfuric acid is slowly added. The mixture is heated to reflux and maintained for 4 hours. After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation to afford this compound. This esterification is expected to have a yield of approximately 90%.
Route 3: From 1-Heptyne
Step 1: Carboxylation of 1-Heptyne A solution of 10 g (0.104 mol) of 1-heptyne in 100 mL of dry tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. To this solution, 65 mL of a 1.6 M solution of n-butyllithium in hexanes (0.104 mol) is added dropwise. The mixture is stirred at this temperature for 1 hour. A stream of dry carbon dioxide gas is then bubbled through the solution for 2 hours. The reaction is quenched by the addition of water. The aqueous layer is acidified with HCl and extracted with ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 2-octynoic acid. This step is expected to have a yield of approximately 80%.
Step 2: Fischer Esterification of 2-Octynoic Acid The procedure is identical to Step 2 of Route 2. The esterification of the 2-octynoic acid obtained from the carboxylation of 1-heptyne is expected to yield this compound in approximately 90% yield.
Logical Workflow of Synthetic Route Comparison
References
A Comparative Analysis of the Reactivity of Methyl 2-octynoate and Methyl 3-octynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric alkynyl esters, Methyl 2-octynoate and Methyl 3-octynoate. While direct comparative kinetic data for these specific compounds are not extensively available in the literature, this document synthesizes established principles of alkyne chemistry to predict their relative reactivity in key transformations. The information presented is supported by general experimental protocols applicable to these substrates, intended to aid in reaction design and optimization.
Executive Summary
This compound and Methyl 3-octynoate are internal alkynes, each possessing a carbon-carbon triple bond at different positions within an eight-carbon chain. This positional isomerism significantly influences their electronic properties and steric environment, leading to predicted differences in reactivity towards various reagents.
-
This compound , an α,β-alkynyl ester, features a triple bond conjugated with a carbonyl group. This conjugation renders the β-carbon electrophilic and susceptible to nucleophilic attack via a Michael-type addition. The triple bond is also activated towards certain electrophilic additions.
-
Methyl 3-octynoate is a β,γ-alkynyl ester, where the triple bond is isolated from the carbonyl group. Its reactivity is more characteristic of a typical internal alkyne, primarily governed by the steric and electronic nature of the triple bond itself, without the direct influence of the ester functionality.
This guide will delve into the theoretical underpinnings of their reactivity and provide practical experimental frameworks for their transformation.
Theoretical Reactivity Comparison
The difference in the location of the triple bond in this compound and Methyl 3-octynoate is the primary determinant of their differential reactivity.
Electronic Effects
The key electronic distinction lies in the conjugation of the alkyne in this compound.
-
This compound: The electron-withdrawing nature of the ester group, conjugated with the alkyne, polarizes the triple bond. This creates a partial positive charge on the β-carbon (C-3), making it a prime target for nucleophiles in a conjugate addition fashion.[1][2] The sp-hybridized carbons of alkynes are inherently more electronegative than sp2-hybridized carbons of alkenes, which can influence the rate of electrophilic additions.[3]
-
Methyl 3-octynoate: The triple bond is electronically isolated from the ester group. Therefore, it behaves as a typical, less polarized internal alkyne. Its reactivity will be primarily dictated by the electron density of the π-bonds of the triple bond itself.
Steric Hindrance
Steric hindrance plays a crucial role in the approach of reagents to the triple bond.
-
This compound: The C-2 position is adjacent to the relatively bulky methyl ester group, while the C-3 position is flanked by a pentyl chain. This asymmetry in steric bulk can influence the regioselectivity of addition reactions.
-
Methyl 3-octynoate: The C-3 and C-4 positions of the triple bond are surrounded by an ethyl group and a butyl group, respectively. The steric environment is less polarized compared to this compound, which can lead to mixtures of products in reactions that are sensitive to steric factors. For unsymmetrical internal alkynes, this can often lead to a mixture of regioisomeric products in reactions like hydrohalogenation.[4]
The following diagram illustrates the structural differences and the resulting electronic bias in this compound.
Data Presentation: Predicted Reactivity in Key Reactions
The following table summarizes the predicted relative reactivity and expected products for key chemical transformations.
| Reaction Type | Reagent/Catalyst | Predicted Reactivity of this compound | Predicted Reactivity of Methyl 3-octynoate | Expected Major Product(s) |
| Nucleophilic Addition (Michael) | Nu:⁻ (e.g., R₂CuLi, RSH) | Higher (activated by conjugation) | Lower (unactivated alkyne) | Methyl 3-(nucleophile)-2-octenoate (from M2O) |
| Catalytic Hydrogenation (cis) | H₂, Lindlar's Catalyst | Comparable | Comparable | Methyl (Z)-2-octenoate (from M2O), Methyl (Z)-3-octenoate (from M3O) |
| Dissolving Metal Reduction (trans) | Na, NH₃(l) | Comparable | Comparable | Methyl (E)-2-octenoate (from M2O), Methyl (E)-3-octenoate (from M3O) |
| Electrophilic Addition (e.g., HBr) | HBr | Potentially Slower (deactivated by EWG) | Potentially Faster | Mixture of regioisomers for both, with M3O likely giving a more complex mixture. |
| Hydration (Acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Regioselective (forms a β-keto ester) | Less Regioselective (forms a mixture of ketones) | Methyl 3-oxooctanoate (from M2O), Mixture of Methyl 3-oxo and 4-oxooctanoate (from M3O) |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These are general protocols for internal alkynes and should be optimized for the specific substrates.
Catalytic Hydrogenation to a (Z)-Alkene (Lindlar Hydrogenation)
This procedure facilitates the syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-alkene.[5]
Protocol:
-
To a solution of the alkyne (e.g., this compound or Methyl 3-octynoate) in a suitable solvent (e.g., ethyl acetate or methanol) is added Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
The reaction vessel is evacuated and backfilled with hydrogen gas (using a balloon or a controlled pressure system).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude (Z)-alkene, which can be further purified by column chromatography.
The following diagram outlines the workflow for this experiment.
Dissolving Metal Reduction to a (E)-Alkene
This reaction results in the anti-addition of hydrogen, producing the trans or (E)-alkene.
Protocol:
-
A three-necked flask equipped with a dry-ice condenser and an ammonia inlet is cooled to -78 °C.
-
Ammonia gas is condensed into the flask.
-
Small pieces of sodium metal are added until a persistent blue color is obtained.
-
A solution of the alkyne in an inert solvent (e.g., THF or diethyl ether) is added dropwise.
-
The reaction is stirred at -78 °C for a specified time, monitoring the disappearance of the blue color.
-
The reaction is quenched by the careful addition of a proton source, such as ammonium chloride or ethanol.
-
The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent.
-
The organic layer is separated, dried, and concentrated to give the crude (E)-alkene, which can be purified by chromatography.
The logical relationship of the key steps is shown below.
Nucleophilic Conjugate Addition to this compound (Michael Addition)
This protocol is specific to α,β-alkynyl esters like this compound.
Protocol:
-
To a solution of a nucleophile (e.g., a thiol or a Gilman reagent) in an appropriate solvent, cooled to a suitable temperature (e.g., 0 °C or -78 °C), is added a solution of this compound.
-
The reaction mixture is stirred at that temperature and allowed to warm to room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride for Gilman reagents).
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the conjugate addition product.
The general signaling pathway for this reaction is depicted below.
Conclusion
The reactivity of this compound is significantly influenced by the conjugation of its alkyne with the ester functionality, making it more susceptible to nucleophilic attack at the β-carbon compared to its isomer, Methyl 3-octynoate. In contrast, Methyl 3-octynoate is expected to exhibit reactivity more typical of a sterically hindered internal alkyne. For reactions such as hydrogenation, both isomers are expected to react, with the choice of catalyst dictating the stereochemical outcome. The provided experimental protocols offer a starting point for the selective transformation of these valuable synthetic intermediates. Further experimental studies are warranted to quantify the reactivity differences and to fully elucidate the reaction kinetics for these specific compounds.
References
A Spectroscopic Comparison of Methyl 2-octynoate and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of organic molecules is paramount. This guide provides a detailed spectroscopic comparison of Methyl 2-octynoate and its key isomers, offering valuable data for identification, characterization, and quality control.
This compound is a fatty acid ester with a terminal alkyne group, a functional motif of significant interest in organic synthesis and medicinal chemistry. Its isomers, which differ in the position of the triple bond or the arrangement of the carbon skeleton, exhibit distinct spectroscopic signatures. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data to facilitate their differentiation.
Spectroscopic Data Summary
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | O-CH₃ |
| This compound | 2.33 (t) | 1.57 (p) | 1.31 (m) | 1.43 (m) | 0.91 (t) | - | 3.74 (s) |
| Methyl 7-octenoate | 2.30 (t) | 1.63 (p) | 1.37 (m) | 2.04 (q) | 5.81 (m) | 4.97 (m) | 3.67 (s) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 | C-8 | O-CH₃ |
| This compound [1][2] | 154.3 | 79.9 | 73.4 | 18.5 | 30.8 | 27.8 | 22.1 | 13.9 | 52.4 |
| Methyl 7-octenoate [3] | 174.2 | 33.9 | 24.8 | 28.7 | 28.7 | 33.6 | 138.9 | 114.4 | 51.4 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | C=O Stretch | C≡C Stretch | C-O Stretch | =C-H Bend |
| This compound [1][4] | ~1715 | ~2250 | ~1250 | - |
| Methyl 7-octenoate | ~1740 | - | ~1170 | ~910 |
Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 154 | 123, 95, 67, 55 |
| Methyl 7-octenoate | 156 | 124, 109, 87, 74, 55 |
Isomeric Structures
The following diagram illustrates the structural relationship between this compound and its positional isomers where the alkyne group is located at different points along the carbon chain.
Caption: Positional Isomers of Methyl Octynoate.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These can be adapted for the specific instrumentation and sample requirements in a given laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Typical parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the ion source.
-
Ionization (Electron Ionization - EI):
-
The sample is bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
This guide provides a foundational dataset for the spectroscopic analysis of this compound and its isomers. Researchers can utilize this information for compound verification and as a reference for the characterization of related molecules. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data in the laboratory.
References
A Comparative Analysis of Methyl 2-octynoate and Other Fruity Esters in Fragrance Applications
A detailed guide for researchers and product development professionals on the performance characteristics of key fragrance esters.
In the intricate world of fragrance formulation, the selection of individual aroma chemicals is paramount to achieving a desired olfactory profile and ensuring product stability and longevity. Among the diverse palette of fragrance ingredients, esters play a crucial role in imparting fruity and floral notes. This guide provides a comprehensive comparison of the performance of Methyl 2-octynoate against a selection of other commonly used esters: Methyl 2-nonynoate, Methyl (E)-oct-2-enoate, Isoamyl acetate, Ethyl salicylate, and Methyl heptanoate. This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their fragrance applications.
Olfactory Profile Comparison
The olfactory character of an ester is its most defining feature. The following table summarizes the distinct scent profiles of the selected esters.
| Ester | Olfactory Profile |
| This compound | Powerful, with a green, leafy, and slightly floral character. When diluted, it imparts delicate notes of violet leaf and fresh cucumber. |
| Methyl 2-nonynoate | Floral-forward, potent yet delicate, with notes of gardenia, tuberose, and violet. |
| Methyl (E)-oct-2-enoate | Described as having a pleasant, fruity fragrance with low volatility. |
| Isoamyl acetate | Intensely sweet and fruity, strongly reminiscent of banana and pear. |
| Ethyl salicylate | A sweet, wintergreen-like aroma with minty-cooling facets, complemented by fruity and subtle floral-balsamic undertones. |
| Methyl heptanoate | A pleasant, fruity, and slightly winey, oily-waxy aroma. |
Quantitative Performance Data
The performance of a fragrance ingredient is not solely determined by its scent but also by its intensity, longevity, and stability. The following tables present available quantitative data for these key performance indicators. It is important to note that direct comparative studies for all these esters under identical conditions are limited in publicly available literature.
Odor Strength: Odor Detection Threshold
The odor detection threshold is the lowest concentration of a compound that is perceivable by the human sense of smell. A lower threshold indicates a more potent aroma.
| Ester | Odor Detection Threshold |
| This compound | Data not available |
| Methyl 2-nonynoate | Data not available |
| Methyl (E)-oct-2-enoate | Data not available |
| Isoamyl acetate | 0.22 ppm[1] |
| Ethyl salicylate | Data not available |
| Methyl heptanoate | 4 ppb |
Note: ppm = parts per million; ppb = parts per billion. Conversions between these units require molecular weight and are substance-specific.
Substantivity: Longevity on a Substrate
Substantivity, or longevity, refers to how long a fragrance ingredient remains detectable on a particular surface. This is a critical factor for applications such as perfumes and fabric care products.
| Ester | Substantivity (on Blotter) |
| This compound | Data not available |
| Methyl 2-nonynoate | Data not available |
| Methyl (E)-oct-2-enoate | Data not available |
| Isoamyl acetate | Approximately 4 hours[1][2] |
| Ethyl salicylate | Data not available |
| Methyl heptanoate | Data not available |
Stability in Formulations
The stability of a fragrance ingredient within a product base is crucial for maintaining the intended scent profile over the product's shelf life. Stability can be affected by factors such as pH, light, and interaction with other ingredients.
| Ester | Stability Profile |
| This compound | Generally stable, but can be susceptible to hydrolysis under strong acidic or alkaline conditions. |
| Methyl 2-nonynoate | Valued for its chemical stability, resisting discoloration in soaps and holding up well to the heat of candle manufacture. |
| Methyl (E)-oct-2-enoate | Generally stable, with low volatility contributing to its persistence in formulations. |
| Isoamyl acetate | Shows good oxidative stability but is susceptible to hydrolysis in the presence of moisture, strong acids, or bases.[1] |
| Ethyl salicylate | Chemically stable but can hydrolyze under strong acidic or alkaline conditions.[3] It may become yellowish-brown on long exposure to air and light. |
| Methyl heptanoate | Generally stable under normal conditions, but as an ester, it can be prone to hydrolysis in strong acidic or basic environments. |
Experimental Protocols
To ensure the reproducibility and validity of performance data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in fragrance performance evaluation.
Gas Chromatography-Olfactometry (GC-O) for Odor Profiling
Gas Chromatography-Olfactometry is a powerful technique used to identify the specific chemical compounds responsible for the aroma of a sample.
Workflow for GC-O Analysis
Sensory Panel Evaluation for Odor Intensity and Substantivity
Sensory panels, composed of trained assessors, are used to provide quantitative and qualitative data on the perception of fragrance.
Workflow for Sensory Panel Evaluation
Stability Testing in Cosmetic Bases
Stability testing evaluates how a fragrance performs in a finished product over time and under various environmental conditions.
Workflow for Stability Testing
Conclusion
This compound offers a unique and powerful green, violet-leaf character that can be highly valuable in creating fresh and sophisticated fragrance profiles. However, its performance relative to other esters in terms of odor strength, substantivity, and stability is not as well-documented in publicly available literature.
In contrast, esters like Isoamyl acetate are well-characterized, offering strong, fruity notes with moderate longevity, making them suitable for top and middle notes in a fragrance. Ethyl salicylate provides a sweet, minty character with good stability, while Methyl heptanoate offers a pleasant fruity aroma with a very low odor threshold, indicating high potency. Methyl 2-nonynoate and Methyl (E)-oct-2-enoate present interesting floral and fruity profiles with good stability, suggesting their utility in a range of applications.
The selection of the most appropriate ester will ultimately depend on the specific requirements of the fragrance formulation, including the desired olfactory direction, the product application, and the required performance characteristics. For researchers and developers, the lack of comprehensive, directly comparative data highlights the importance of conducting internal testing using standardized protocols to accurately assess the performance of these and other fragrance ingredients for their specific needs.
References
A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-octynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantification of Methyl 2-octynoate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research and development. This document outlines the performance characteristics of each method, provides representative experimental protocols, and presents a visual workflow for analytical method validation.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantification of this compound. The values presented are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 80-120% | 85-115% | 98-102% |
| Precision (% RSD) | < 15% | < 10% | < 2% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL to µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | High (mg/mL to µg/mL) |
| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) | High (based on unique chemical shifts) |
| Throughput | High | High | Low to Moderate |
| Sample Preparation | Often requires derivatization, extraction | Simple filtration and dilution | Simple dissolution in deuterated solvent |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2]
1. Sample Preparation:
-
For cosmetic or complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed to isolate the analyte.[3][4] A common LLE method involves extracting the sample with a suitable organic solvent like methyl tert-butyl ether.[4]
-
An internal standard (e.g., a structurally similar compound not present in the sample) should be added for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC (or equivalent).
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing a series of standards of known concentrations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for a wide range of compounds, including fragrance ingredients.
1. Sample Preparation:
-
Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
-
An internal standard can be used for improved accuracy.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module (or equivalent) with a 2998 Photodiode Array (PDA) Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common for separating fragrance allergens. For example, a gradient starting from 50:50 (v/v) acetonitrile:water to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound.
3. Data Analysis:
-
Quantification is based on the peak area of the analyte.
-
A calibration curve is generated from a series of standard solutions.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides highly accurate and precise quantification without the need for a calibration curve of the analyte itself.
1. Sample Preparation:
-
An accurately weighed amount of the sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.
2. NMR Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent).
-
Probe: 5 mm BBO probe.
-
Experiment: A standard 1D proton (¹H) NMR experiment is performed.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for full relaxation of the nuclei and accurate integration.
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Pulse Angle: A 90° pulse is typically used.
-
3. Data Analysis:
-
The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard of known concentration. The number of protons giving rise to each signal must be taken into account.
Mandatory Visualization
Caption: General workflow for analytical method validation.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.
-
GC-MS is the method of choice for trace-level quantification in complex matrices due to its high sensitivity and specificity.
-
HPLC-UV offers a balance of performance, ease of use, and high throughput, making it suitable for routine quality control applications where analyte concentrations are higher.
-
qNMR provides the highest accuracy and precision and serves as a primary method for the certification of reference materials or when absolute quantification without a specific reference standard of the analyte is required.
Each method has its own set of advantages and limitations. Researchers and drug development professionals should consider factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired level of accuracy when selecting the most appropriate technique for their needs.
References
A Comparative Analysis of Methyl 2-octynoate and Ethyl 2-octynoate for Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed comparative study of Methyl 2-octynoate and Ethyl 2-octynoate, focusing on their physicochemical properties and biological activities. The information is supplemented with experimental data and standardized protocols to support further research and application.
Physicochemical Properties: A Head-to-Head Comparison
This compound and Ethyl 2-octynoate, both unsaturated fatty acid esters, exhibit distinct physicochemical characteristics that influence their behavior and potential applications. A summary of their key properties is presented below.
| Property | This compound | Ethyl 2-octynoate |
| Molecular Formula | C₉H₁₄O₂ | C₁₀H₁₆O₂ |
| Molecular Weight | 154.21 g/mol [1][2] | 168.23 g/mol [3][4] |
| CAS Number | 111-12-6[1] | 10519-20-7 |
| Appearance | Clear, colorless to pale yellow liquid | Colorless oily liquid |
| Odor | Unpleasant, violet-like when diluted | Violet leaf, oily, waxy |
| Boiling Point | 217-220 °C at 760 mmHg | 244.2 °C at 760 mmHg |
| Density | 0.92 g/mL at 25 °C | 0.91 g/cm³ |
| Refractive Index | n20/D 1.446 | n20/D 1.4484 |
| Solubility | Soluble in most fixed oils and ethanol; slightly soluble in propylene glycol; insoluble in water and glycerin. | No specific data found. |
| Flash Point | 88-89 °C (192 °F) | 99 °C |
Biological Activities and Toxicological Profile
The biological activities of this compound have been more extensively studied than those of Ethyl 2-octynoate, primarily due to its use in cosmetics and its potential as a skin sensitizer.
This compound
This compound is recognized as a fragrance allergen and a potent skin sensitizer. Its biological effects have been evaluated through various in vitro and in vivo assays.
-
Skin Sensitization: this compound is an established contact allergen in humans. It has shown positive results in several assays designed to predict skin sensitization potential, including the Local Lymph Node Assay (LLNA), Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ assay, and the human Cell Line Activation Test (h-CLAT).
-
Toxicity: The acute oral LD50 in rats is reported to be 1530 mg/kg bw. It is not considered to be genotoxic. In an ex vivo bovine corneal opacity and permeability (BCOP) test, it was not classified as a severe eye irritant.
-
Other Biological Activities: Some studies suggest that this compound may bind to the nicotinic acetylcholine receptor and exhibit some antitumor activity, although its potency is considered low. It has also been shown to disrupt mitochondrial membrane potential.
Ethyl 2-octynoate
Considerably less specific biological data is available for Ethyl 2-octynoate.
-
Toxicity: The acute oral LD50 in rats has been reported as 2850 mg/kg bw. It is also used as a food additive.
-
Skin Sensitization: While no specific studies on Ethyl 2-octynoate were found, it may cause an allergic skin reaction.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation. Below are summaries of standard protocols for assays used to evaluate skin sensitization.
Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for identifying skin sensitizing chemicals. The principle of the test is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen. The assay involves the topical application of the test substance to the ears of mice for three consecutive days. On day five, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured, typically by the incorporation of a radiolabeled nucleoside. A stimulation index (SI) of three or greater is indicative of a sensitizing potential.
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is a clinical test conducted on human volunteers to assess the potential for skin irritation and sensitization. The test involves a two-phase process: an induction phase and a challenge phase. During the induction phase, the test material is repeatedly applied to the same skin site (usually the back) for several weeks. After a rest period, the challenge phase involves applying the test material to a new skin site. The skin is then observed for any signs of an allergic reaction, such as redness, swelling, or itching.
In Vitro and In Chemico Assays
A battery of in vitro and in chemico tests are often used as alternatives to animal testing to predict skin sensitization. These assays target key events in the adverse outcome pathway (AOP) for skin sensitization.
-
Direct Peptide Reactivity Assay (DPRA): This in chemico assay assesses the ability of a chemical to react with synthetic peptides containing cysteine or lysine, mimicking the initial step of haptenation (covalent binding to skin proteins).
-
KeratinoSens™ and h-CLAT: These in vitro cell-based assays measure the activation of keratinocytes and dendritic cells, respectively, which are key cellular events in the induction of skin sensitization.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound and Ethyl 2-octynoate have not been elucidated, the biological activity of skin sensitizers is understood within the framework of the Adverse Outcome Pathway (AOP) for Skin Sensitization.
Adverse Outcome Pathway for Skin Sensitization
The AOP for skin sensitization describes a sequence of causally linked events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.
References
- 1. oecd.org [oecd.org]
- 2. The skin sensitization adverse outcome pathway: exploring the role of mechanistic understanding for higher tier risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Methyl 2-octynoate as a synthon compared to similar alkynes.
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-octynoate, an internal alkyne, serves as a versatile synthon in organic synthesis, primarily recognized for its applications in the flavor and fragrance industries.[1][2][3] Its reactivity as an electron-deficient alkyne makes it a valuable building block for the construction of complex molecular architectures. This guide provides an objective comparison of the efficacy of this compound with similar terminal and internal alkynes in key synthetic transformations, supported by experimental data and detailed protocols.
Comparative Analysis of Alkyne Reactivity
The primary distinction in reactivity between this compound and its counterparts, such as the terminal alkyne 1-octyne and the similar internal alkyne Methyl 2-nonyneate, lies in the electronic and steric properties of the alkyne bond.
This compound vs. 1-Octyne (Terminal Alkyne):
| Feature | This compound (Internal Alkyne) | 1-Octyne (Terminal Alkyne) |
| Acidity | Lacks an acidic acetylenic proton. | Possesses an acidic terminal proton (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile.[4] |
| Steric Hindrance | More sterically hindered at the reactive sites. | Less sterically hindered at the terminal carbon. |
| Reactivity Profile | Primarily acts as an electrophile in conjugate additions due to the electron-withdrawing ester group. | Can act as both a nucleophile (as an acetylide) and an electrophile in addition reactions. |
This compound vs. Methyl 2-nonyneate (Internal Alkyne):
The reactivity of this compound is expected to be very similar to that of Methyl 2-nonyneate, as they are homologous internal alkynes with the same activating group (methyl ester). Minor differences in reaction kinetics might arise due to the slight difference in the alkyl chain length, which could subtly influence solubility and steric factors.
Key Synthetic Applications: A Comparative Overview
We will now delve into a comparative analysis of this compound in three pivotal synthetic reactions: the Sonogashira coupling, the Michael addition, and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry".
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5]
Reactivity Comparison:
| Alkyne | Typical Reactivity in Sonogashira Coupling | Reported Yields (Illustrative) |
| 1-Octyne | High. Readily undergoes coupling with a variety of aryl and vinyl halides under standard Pd/Cu catalysis. | Good to excellent yields are typically achieved. |
| This compound | Low to Moderate. As an internal alkyne, it is generally less reactive in traditional Sonogashira couplings. The reaction is possible but often requires modified conditions, such as the use of stronger bases or more active catalyst systems, and may proceed with lower yields compared to terminal alkynes. | Data for direct Sonogashira coupling of this compound is not readily available, reflecting its lower reactivity in this specific transformation. |
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne (Adapted for 1-Octyne)
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials: Aryl halide (1.0 mmol), 1-octyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), Triethylamine (3.0 mmol), and THF (10 mL, degassed).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and triethylamine.
-
Add 1-octyne via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Relationship for Sonogashira Reactivity
Caption: Comparative reactivity of alkynes in Sonogashira coupling.
Michael Addition
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. Electron-deficient alkynes, such as this compound, are excellent Michael acceptors.
Reactivity Comparison:
| Alkyne | Reactivity as a Michael Acceptor | Typical Nucleophiles | Reported Yields (Illustrative) |
| 1-Octyne | Not a Michael Acceptor. Lacks the necessary electron-withdrawing group to activate the alkyne for conjugate addition. | Not applicable. | Not applicable. |
| This compound | High. The ester group strongly activates the alkyne, making it highly susceptible to nucleophilic attack at the β-carbon. | Soft nucleophiles such as thiols, amines, and stabilized carbanions (e.g., from malonates). | Generally high to excellent yields are expected with suitable nucleophiles. |
| Methyl 2-nonyneate | High. Similar to this compound, it is an effective Michael acceptor. | Soft nucleophiles. | High yields are expected, comparable to this compound. |
Experimental Protocol: Michael Addition to this compound
This protocol is a general procedure for the addition of a thiol to an activated alkyne.
-
Materials: this compound (1.0 mmol), Thiophenol (1.2 mmol), Triethylamine (1.5 mmol), and Methanol (10 mL).
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add thiophenol to the solution.
-
Add triethylamine as a catalyst.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Reaction Workflow for Michael Addition
Caption: General workflow for a Michael addition reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a premier example of "click chemistry," typically involving the reaction of a terminal alkyne with an azide to form a 1,2,3-triazole.
Reactivity Comparison:
| Alkyne | Reactivity in CuAAC | Catalyst Considerations | Reported Yields (Illustrative) |
| 1-Octyne | High. As a terminal alkyne, it readily participates in CuAAC reactions with a wide range of azides. | Standard Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) are effective. | High to quantitative yields are common. |
| This compound | Very Low. Internal alkynes are generally unreactive in the standard Cu(I)-catalyzed click reaction. The reaction is significantly slower and often does not proceed to completion. | Ruthenium catalysts can be used for the cycloaddition of internal alkynes, often leading to different regioisomers. Harsher reaction conditions (high temperature, pressure) might be required. | Yields are highly substrate-dependent and generally lower than for terminal alkynes. Specific data for this compound is scarce. |
Experimental Protocol: CuAAC with a Terminal Alkyne (Adapted for 1-Octyne)
This is a general protocol for a Cu(I)-catalyzed click reaction.
-
Materials: Benzyl azide (1.0 mmol), 1-octyne (1.0 mmol), CuSO₄·5H₂O (0.05 mmol), Sodium ascorbate (0.1 mmol), and a 1:1 mixture of water and t-butanol (10 mL).
-
Procedure:
-
In a flask, dissolve benzyl azide and 1-octyne in the water/t-butanol mixture.
-
Add an aqueous solution of CuSO₄·5H₂O.
-
Add an aqueous solution of sodium ascorbate to initiate the reaction.
-
Stir vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the triazole product by chromatography or recrystallization.
-
Signaling Pathway of CuAAC Catalytic Cycle
References
Unraveling the Cross-Reactivity Profile of Methyl 2-Octynoate: A Comparative Guide for Researchers
For Immediate Release
A Deep Dive into the Allergenic Potential of Methyl 2-Octynoate and Its Potential for Cross-Reactions with Other Fragrance Allergens
This compound, a synthetic fragrance ingredient valued for its potent, fruity, and violet-like aroma, is a well-established contact allergen. Its inclusion in the European Union's list of 26 declarable fragrance allergens underscores its significance in the context of allergic contact dermatitis (ACD). For researchers, scientists, and drug development professionals, understanding the cross-reactivity potential of this hapten with other allergens is crucial for accurate risk assessment and the development of safer consumer products. This guide provides a comprehensive comparison of available data, outlines key experimental protocols for assessing cross-reactivity, and visualizes the underlying immunological pathways.
While direct, quantitative experimental data on the cross-reactivity of this compound with other specific fragrance allergens is limited in publicly available literature, indirect evidence and established testing methodologies provide a framework for its evaluation. A notable compound of interest for potential cross-reactivity is Methyl 2-nonynoate, due to its structural similarity and co-regulation in cosmetic products.
Comparative Analysis of Allergenic Potential
Based on current data, the sensitizing potential of this compound and the structurally similar Methyl 2-nonynoate has been evaluated using various methods. The following table summarizes key data points from in vivo and in vitro studies.
| Allergen | Test Method | Species | Endpoint | Result | Reference |
| This compound | Local Lymph Node Assay (LLNA) | Mouse | EC3 Value | 0.45% | [1] |
| This compound | Human Repeat Insult Patch Test (HRIPT) | Human | Sensitization | No sensitization observed at 118 µg/cm² | [1] |
| This compound | Patch Test (Clinical) | Human | Positive Reaction Rate | 0.1-0.2% in general patient population | [1] |
| Methyl 2-nonynoate | Local Lymph Node Assay (LLNA) | Mouse | EC3 Value | 2.5% | [1] |
| Methyl 2-nonynoate | Human Repeat Insult Patch Test (HRIPT) | Human | Sensitization | Positive reactions observed at 118 µg/cm² | [1] |
Note: The EC3 value in the LLNA represents the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to controls, indicating its sensitizing potency.
The co-regulation of this compound and Methyl 2-nonynoate (also known as Methyl octine carbonate) in cosmetic products, where their combined level is restricted, strongly suggests a concern for either synergistic sensitization or cross-reactivity. This regulatory stance implies that exposure to one may prime the immune system to react to the other.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of this compound, specific experimental designs are required. The following are detailed methodologies for key experiments that can be adapted for this purpose.
Murine Local Lymph Node Assay (LLNA) for Cross-Reactivity
The LLNA is a validated method for assessing the skin sensitization potential of chemicals and can be adapted to study cross-reactivity.
Objective: To determine if sensitization with a primary allergen (e.g., this compound) induces a proliferative response upon challenge with a structurally related, secondary allergen (e.g., Methyl 2-nonynoate).
Methodology:
-
Animals: Female CBA/J mice are typically used.
-
Sensitization Phase: A group of mice is sensitized by the topical application of a sub-sensitizing concentration of this compound to the dorsum of both ears for three consecutive days. A control group is treated with the vehicle alone.
-
Resting Phase: A rest period of approximately 10-14 days follows to allow for the development of an immune memory response.
-
Challenge Phase: The sensitized mice are then challenged with a topical application of either this compound (positive control), Methyl 2-nonynoate, or the vehicle (negative control) on the ears.
-
Proliferation Assessment: Five days after the challenge, a solution of 5-bromo-2'-deoxyuridine (BrdU) is injected intraperitoneally to label proliferating cells in the draining auricular lymph nodes.
-
Data Analysis: The lymph nodes are excised, and a single-cell suspension is prepared. The incorporation of BrrdU is quantified by ELISA or flow cytometry. A Stimulation Index (SI) is calculated by dividing the mean proliferation in the challenged group by the mean proliferation in the vehicle control group. An SI ≥ 3 is generally considered a positive response, indicating cross-reactivity.
In Vitro T-Cell Proliferation Assay
This assay directly measures the response of T-lymphocytes from sensitized individuals to specific allergens and can be used to investigate cross-reactivity at the cellular level.
Objective: To assess the proliferative response of this compound-specific T-cells when exposed to other potential cross-reactive allergens.
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples of individuals with a confirmed allergy to this compound and from non-allergic controls.
-
T-Cell Culture: PBMCs are cultured in a suitable medium.
-
Antigen Stimulation: The cells are stimulated with:
-
This compound (positive control)
-
The test allergen (e.g., Methyl 2-nonynoate)
-
Phytohaemagglutinin (PHA) as a non-specific mitogen (positive control for cell viability)
-
Medium alone (negative control)
-
-
Incubation: The cultures are incubated for 5-7 days to allow for T-cell proliferation.
-
Proliferation Measurement: Tritiated thymidine ([³H]-TdR) or a non-radioactive alternative like BrdU is added to the cultures for the final 18-24 hours of incubation. The incorporation of the label into the DNA of proliferating cells is measured using a scintillation counter or ELISA reader.
-
Data Analysis: The results are expressed as a Stimulation Index (SI), calculated by dividing the mean counts per minute (CPM) or optical density (OD) of the antigen-stimulated cultures by the mean CPM or OD of the negative control cultures. An SI > 2 or 3 is typically considered a positive proliferative response.
Signaling Pathway in Allergic Contact Dermatitis
The allergic response to haptens like this compound is a complex, T-cell-mediated, delayed-type hypersensitivity reaction. The following diagram illustrates the key events in the sensitization and elicitation phases.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound with other fragrance allergens remains to be established, its structural similarity to other known sensitizers like Methyl 2-nonynoate and their co-regulation in consumer products warrant a high index of suspicion. The experimental protocols outlined in this guide, particularly the modified Local Lymph Node Assay and in vitro T-cell proliferation assays, provide robust frameworks for researchers to investigate and quantify potential cross-reactivities. A deeper understanding of these interactions is paramount for the development of safer products and for providing accurate clinical advice to individuals with fragrance allergies. Further research in this area is strongly encouraged to fill the current data gaps and enhance consumer safety.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl 2-Octynoate
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Methyl 2-octynoate, a combustible liquid and known skin sensitizer that is also very toxic to aquatic life, requires a dedicated disposal protocol.[1][2][3] This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, reinforcing our commitment to safety beyond the product itself.
Immediate Safety and Logistical Information
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. Adherence to these guidelines minimizes risk and ensures safe laboratory operations.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to avoid inhalation of vapors.[1][2]
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact. Contaminated work clothing should not be allowed out of the workplace.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.
Spill Management: In the event of a spill, evacuate the area and remove all sources of ignition. Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust. Collect the absorbed material and place it into a suitable, closed container for disposal. Do not allow the spill to enter drains or waterways.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.
| Property | Value |
| CAS Number | 111-12-6 |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 217-220 °C |
| Flash Point | 89 °C (192.2 °F) - closed cup |
| Density | 0.92 g/mL at 25 °C |
Source: Sigma-Aldrich, ChemicalBook
Operational and Disposal Plan
The preferred method for disposing of this compound is through a licensed hazardous waste management service. However, for small quantities of waste generated from experimental procedures, a chemical degradation step can be performed by trained personnel to reduce its reactivity and toxicity before collection.
Primary Disposal Procedure: Bulk and Unused Material
For any unused, surplus, or contaminated this compound in its original or a secondary container, direct chemical treatment in the lab is not recommended.
-
Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound" and includes the appropriate hazard symbols (e.g., combustible, irritant, environmentally hazardous).
-
Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
Diagram: Standard Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Degradation for Small-Scale Waste
For small quantities of this compound remaining in reaction flasks or as residues, base-catalyzed hydrolysis (saponification) is a viable method to break it down into less hazardous components before final disposal. This procedure should only be performed in a chemical fume hood by personnel experienced with chemical reactions.
Principle: Saponification is the hydrolysis of an ester in the presence of a base. This compound is converted into sodium 2-octynoate (a water-soluble salt) and methanol. The resulting aqueous solution must still be collected and disposed of as hazardous waste.
Materials:
-
Sodium hydroxide (NaOH)
-
Ethanol (or Methanol)
-
Water
-
Dilute hydrochloric acid (HCl) for neutralization
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
Setup: Assemble a reflux apparatus in a chemical fume hood. Place the flask containing the this compound residue in the heating mantle.
-
Dissolution: Add ethanol to the flask to dissolve the residue. A typical ratio is 10 parts ethanol to 1 part estimated residue.
-
Base Addition: Prepare a 2 M solution of sodium hydroxide in water. For every 1 gram of estimated this compound, slowly add approximately 10 mL of the 2 M NaOH solution to the flask while stirring. An excess of NaOH ensures the reaction goes to completion.
-
Reflux: Heat the mixture to a gentle reflux (approximately 80°C) and maintain for 2-3 hours. This ensures the complete hydrolysis of the ester.
-
Cooling: Turn off the heat and allow the solution to cool to room temperature.
-
Neutralization: Slowly and carefully add dilute hydrochloric acid to the cooled solution while stirring until the pH is between 6 and 8. Monitor the pH using pH paper or a meter.
-
Final Disposal: Transfer the neutralized aqueous solution to a designated hazardous waste container. Clearly label the container: "Hazardous Waste: Neutralized this compound Reaction Mixture (contains sodium 2-octynoate, methanol, and sodium chloride)". Arrange for pickup with your institution's hazardous waste management service.
Diagram: Saponification of this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 2-octynoate
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential safety and logistical information for the use of Methyl 2-octynoate, a common fragrance allergen and combustible liquid. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
This compound presents several hazards that necessitate careful handling. It is a combustible liquid that can cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) guidelines and operational procedures is mandatory.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling this compound:
-
Eye and Face Protection: Safety goggles with side-shields are required to protect against splashes.[2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]
-
Skin and Body Protection: An impervious lab coat or chemical-resistant clothing is necessary to prevent skin contact.
-
Respiratory Protection: Use a suitable respirator, such as a NIOSH-approved air-purifying respirator, especially in areas with inadequate ventilation.
Operational Plan:
A systematic approach to handling this compound minimizes risks. The following step-by-step operational plan should be followed:
-
Preparation:
-
Ensure the work area is well-ventilated.
-
Locate and verify the functionality of all safety equipment, including eyewash stations and safety showers.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.
-
-
Handling:
-
Avoid breathing in gas, fumes, vapor, or spray.
-
Prevent any contact with the skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Contaminated work clothing should not be allowed out of the workplace.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed when not in use.
-
Store away from sources of ignition.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Boiling Point | 220 °C | |
| Melting Point | -3 °C | |
| Flash Point | 100 °C | |
| Vapor Pressure | 0.125 mmHg at 25 °C | |
| Density | 0.92 g/mL |
Spill and Disposal Management
In the event of a spill, immediate and appropriate action is crucial to prevent harm to personnel and the environment.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.
-
Collect: Collect the absorbed material and place it into a suitable, closed container for disposal.
-
Clean: Decontaminate the spill area thoroughly.
Disposal Plan:
Proper disposal of this compound and its containers is a critical step in its lifecycle management.
-
Chemical Waste: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Environmental Protection: Do not allow the chemical to enter drains, surface water, or the ground water system. It is very toxic to aquatic life.
Logical Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
